An In-Depth Technical Guide to 8-Chloro-10H-phenothiazin-3-ol: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 8-Chloro-10H-phenothiazin-3-ol, a heterocyclic compound belonging to the phenothiazine class. Phen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Chloro-10H-phenothiazin-3-ol, a heterocyclic compound belonging to the phenothiazine class. Phenothiazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antipsychotic, antihistaminic, and anti-tumor properties.[1][2][3] This document will delve into the chemical structure, a proposed synthesis pathway, and detailed characterization methodologies for this specific derivative, providing a foundational resource for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
8-Chloro-10H-phenothiazin-3-ol is a substituted phenothiazine with a chlorine atom at the 8-position and a hydroxyl group at the 3-position of its tricyclic core. The presence of these functional groups is anticipated to significantly influence its chemical reactivity and biological activity.
It is important to note that this compound is likely synonymous with 2-Chloro-7-hydroxy phenothiazine , which is assigned the CAS Number 2002-32-6 .[4][5] The different naming conventions arise from variations in the numbering of the phenothiazine ring system. For clarity and consistency, this guide will primarily use the IUPAC-preferred nomenclature where applicable.
Table 1: Physicochemical Properties of 8-Chloro-10H-phenothiazin-3-ol
"8-Chloro-10H-phenothiazin-3-ol" molecular weight and formula
An In-depth Technical Guide to 8-Chloro-10H-phenothiazin-3-ol: Properties, Synthesis, and Therapeutic Potential Abstract 8-Chloro-10H-phenothiazin-3-ol is a heterocyclic compound belonging to the phenothiazine class of m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 8-Chloro-10H-phenothiazin-3-ol: Properties, Synthesis, and Therapeutic Potential
Abstract
8-Chloro-10H-phenothiazin-3-ol is a heterocyclic compound belonging to the phenothiazine class of molecules. While not a therapeutic agent in itself, its core structure serves as a critical pharmacophore and a versatile synthetic intermediate in the development of new drug candidates. Phenothiazine derivatives have a storied history in medicine, initially rising to prominence as antipsychotic agents and now being explored for a vast range of applications, including oncology and infectious diseases.[1][2] This guide provides a detailed examination of the fundamental molecular attributes, synthesis strategies, analytical characterization, and the broad therapeutic landscape of compounds derived from the 8-Chloro-10H-phenothiazin-3-ol scaffold. It is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this privileged structure for novel therapeutic interventions.
Core Molecular Attributes
The foundational properties of 8-Chloro-10H-phenothiazin-3-ol define its chemical behavior and potential for derivatization. The tricyclic phenothiazine core, with its characteristic butterfly conformation, is decorated with a chlorine atom and a hydroxyl group, which significantly influence its electronic properties and reactivity.
Note: Standard physical properties such as melting and boiling points are not consistently reported in publicly available literature, necessitating empirical determination for any synthesized batch.[3]
Synthesis and Derivatization Strategies
The synthesis of phenothiazine derivatives is a well-established but nuanced area of organic chemistry. The approach must be carefully selected to manage the reactivity of the phenothiazine ring system.
Foundational Synthesis of the Phenothiazine Core
Direct electrophilic aromatic substitution on an unsubstituted phenothiazine ring is often challenging. The molecule's high reactivity can lead to polysubstitution, and the sulfur atom is susceptible to oxidation, complicating the reaction outcome.[4] A more controlled and effective strategy involves the cyclization of appropriately substituted precursors. A modern and efficient approach utilizes microwave-assisted thionation of a substituted biphenyl amine derivative.[5]
"8-Chloro-10H-phenothiazin-3-ol" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Chloro-10H-phenothiazin-3-ol Authored by a Senior Application Scientist This guide provides a detailed analysis of the expected spectroscopic signatu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Chloro-10H-phenothiazin-3-ol
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic signature of 8-Chloro-10H-phenothiazin-3-ol, a heterocyclic compound belonging to the phenothiazine class. Phenothiazine and its derivatives are of significant interest in medicinal chemistry and materials science, acting as scaffolds for antipsychotic, antihistaminic, and antioxidant agents.[1] Given the limited availability of published experimental data for this specific analyte, this document serves as a predictive guide for researchers, outlining the theoretical spectroscopic characteristics based on first principles and data from analogous structures. The methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to provide a self-validating framework for the characterization of newly synthesized batches of this compound.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data.
Core Structure: A tricyclic system with a central thiazine ring flanked by two benzene rings.
Key Functional Groups:
Secondary Amine (N-H) at position 10.
Phenolic Hydroxyl (-OH) at position 3.
Thioether (-S-) linkage.
Aromatic Chloride (-Cl) at position 8.
Caption: Molecular structure of 8-Chloro-10H-phenothiazin-3-ol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its polarity will solubilize the compound, and the acidic protons (N-H and O-H) will be observable as broad singlets.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale
H-N10
~8.5 - 9.5
br s
-
The N-H proton of the phenothiazine core is typically deshielded and appears as a broad singlet.
H-O3
~9.0 - 10.0
br s
-
Phenolic protons are acidic and their chemical shift is concentration-dependent. They appear as a broad singlet.
H-7
~7.1 - 7.3
d
J ≈ 8.5
Ortho-coupled to H-6.
H-6
~6.8 - 7.0
dd
J ≈ 8.5, 2.2
Ortho-coupled to H-7 and meta-coupled to H-9.
H-9
~7.0 - 7.2
d
J ≈ 2.2
Meta-coupled to H-6. Deshielded by the chloro-substituent at C8.
H-1
~6.7 - 6.9
d
J ≈ 8.0
Ortho-coupled to H-2.
H-2
~6.5 - 6.7
dd
J ≈ 8.0, 2.5
Ortho-coupled to H-1 and meta-coupled to H-4. Shielded by the -OH group.
H-4
~6.6 - 6.8
d
J ≈ 2.5
Meta-coupled to H-2.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C-3
~150 - 155
Aromatic carbon bearing the -OH group, significantly deshielded.
C-8
~128 - 132
Aromatic carbon bearing the -Cl group.
C-4a, C-5a, C-9a, C-10a
~115 - 145
Quaternary carbons involved in ring junctions. Their exact assignment would require 2D NMR (HMBC).
C-1, C-2, C-4, C-6, C-7, C-9
~110 - 130
Aromatic CH carbons. The specific shifts are influenced by the proximity of the heteroatoms and substituents.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 8-Chloro-10H-phenothiazin-3-ol in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-pulse proton spectrum.
Set a spectral width of approximately 16 ppm.
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
Acquire at least 16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set a spectral width of approximately 220 ppm.
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
Acquire several thousand scans (e.g., 2048) as ¹³C has a low natural abundance.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3300 - 3500
N-H Stretch
Secondary Amine
~3200 - 3400 (broad)
O-H Stretch
Phenolic Hydroxyl
~3000 - 3100
C-H Stretch
Aromatic
~1580 - 1610
C=C Stretch
Aromatic Ring
~1200 - 1350
C-N Stretch
Aromatic Amine
~1150 - 1250
C-O Stretch
Phenol
~1000 - 1100
C-Cl Stretch
Aryl Chloride
~650 - 750
C-S Stretch
Thioether
Experimental Protocol: IR Data Acquisition (ATR)
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Apply pressure to the sample using the ATR anvil to ensure good contact.
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add at least 32 scans to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI)
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 249.
Isotopic Pattern: Due to the presence of chlorine, an M+2 peak at m/z 251 will be observed with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.
Key Fragmentations: Phenothiazines typically undergo fragmentation through the loss of the N-H proton, cleavage of the thiazine ring, or loss of substituents.
Caption: Plausible fragmentation pathway for 8-Chloro-10H-phenothiazin-3-ol under EI-MS.
Experimental Protocol: MS Data Acquisition (EI-GC/MS)
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization (EI) source.
GC Conditions:
Inject 1 µL of the sample solution.
Use a suitable capillary column (e.g., DB-5ms).
Employ a temperature program, for example, starting at 100 °C and ramping to 300 °C at 10 °C/min to ensure volatilization of the analyte.
MS Conditions:
Set the ion source to electron ionization (EI) mode at 70 eV.
Scan a mass range from m/z 40 to 400.
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and characteristic fragments.
Conclusion and Best Practices
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 8-Chloro-10H-phenothiazin-3-ol. When characterizing a newly synthesized sample, it is crucial to employ a multi-technique approach. The convergence of data from NMR, IR, and MS, matching the predictions outlined herein, will provide a high degree of confidence in the structural assignment. For unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended. These protocols and predictions form a robust framework for researchers and drug development professionals working with novel phenothiazine derivatives.
References
Abdula, A.M., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(e28573). Available at: [Link]
Tykarska, E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7578. Available at: [Link]
ChemSynthesis. (n.d.). 8-chloro-10H-phenothiazin-3-ol. Retrieved December 22, 2025, from [Link]
The Phenothiazine Core: A Privileged Scaffold in Modern Medicinal Chemistry, Featuring 8-Chloro-10H-phenothiazin-3-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of the Phenothiazine Tricycle The phenothiazine scaffold, a tricyclic aromatic system, represe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Phenothiazine Tricycle
The phenothiazine scaffold, a tricyclic aromatic system, represents a cornerstone in the history of medicinal chemistry. First synthesized in the late 19th century, its profound impact on medicine began with the discovery of the antipsychotic properties of chlorpromazine in the 1950s.[1] This seminal discovery ushered in the era of psychopharmacology and unveiled the immense therapeutic potential residing within this unique heterocyclic structure.[1] While initially recognized for their effects on the central nervous system, particularly as dopamine receptor antagonists for the treatment of schizophrenia, the applications of phenothiazine derivatives have expanded dramatically.[1][2] Today, this versatile scaffold is a subject of intense investigation for a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4] This guide will explore the multifaceted role of the phenothiazine core in medicinal chemistry, with a particular focus on the structural nuances and synthetic considerations of derivatives, exemplified by 8-Chloro-10H-phenothiazin-3-ol.
The Archetypal Structure: 8-Chloro-10H-phenothiazin-3-ol
The compound 8-Chloro-10H-phenothiazin-3-ol serves as an illustrative example of the chemical diversity that can be engineered into the phenothiazine backbone. Its structure features two key substitutions on the tricyclic core: a chlorine atom at the 8-position and a hydroxyl group at the 3-position. These modifications are not merely decorative; they fundamentally alter the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
The synthesis of such substituted phenothiazines often involves the cyclization of appropriately functionalized diphenylamines with sulfur.[6] For instance, the synthesis of the core phenothiazine ring can be achieved by reacting diphenylamine with sulfur in the presence of a catalyst like iodine.[6] Subsequent modifications can then be introduced to create specific derivatives. A synthesis for 8-Chloro-10H-phenothiazin-3-ol was reported in The Journal of Organic Chemistry in 1966, highlighting the long-standing interest in this class of compounds.[5]
Strategic Derivatization: The Mannich Reaction
A powerful tool in the medicinal chemist's arsenal for modifying the phenothiazine scaffold is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (like the hydroxyl group in 8-Chloro-10H-phenothiazin-3-ol), formaldehyde, and a primary or secondary amine to yield a β-amino carbonyl compound, known as a Mannich base.[7] This reaction is highly versatile and allows for the introduction of a wide array of aminoalkyl side chains, which can significantly impact the biological activity of the parent molecule.[7][8][9]
Experimental Protocol: General Synthesis of a Phenothiazine Mannich Base
The following is a generalized protocol for the synthesis of a Mannich base derivative from a hydroxylated phenothiazine, such as 8-Chloro-10H-phenothiazin-3-ol.
Dissolve 8-Chloro-10H-phenothiazin-3-ol in ethanol in a round-bottom flask equipped with a magnetic stirrer.
To this solution, add the secondary amine, followed by the dropwise addition of the formaldehyde solution.
The reaction mixture is then heated to reflux and stirred for a specified time (typically 2-6 hours), with the progress of the reaction monitored by TLC.
Upon completion, the reaction mixture is cooled to room temperature.
The solvent is removed under reduced pressure.
The crude product is then purified, typically by column chromatography over silica gel, to yield the desired N-Mannich base.
This synthetic strategy has been successfully employed to generate libraries of phenothiazine derivatives with diverse biological activities, including antimicrobial and anticancer properties.[8][9]
Structure-Activity Relationships (SAR): Decoding the Phenothiazine Pharmacophore
The biological activity of phenothiazine derivatives is exquisitely sensitive to the nature and position of substituents on the tricyclic ring system and the side chain at the N-10 position.[10][11] Decades of research have led to a well-defined structure-activity relationship (SAR) for various therapeutic applications.
Key SAR Insights:
Substitution at C-2: This position is critical for antipsychotic activity. Electron-withdrawing groups at C-2, such as chlorine or trifluoromethyl, significantly enhance neuroleptic potency.[10]
Substitution at other ring positions: Substitution at the 3-position can also confer activity, though generally less potent than at the 2-position.[10] Conversely, substitution at the 1- and 4-positions is often detrimental to antipsychotic effects.[10]
The N-10 Side Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[12] Shortening or lengthening this chain typically reduces potency.[12]
The Terminal Amino Group: A tertiary amino group is generally required for maximal activity.[10] The nature of the substituents on this nitrogen can influence both potency and the side-effect profile.
The following diagram illustrates the key SAR features of the phenothiazine scaffold for antipsychotic activity.
Caption: Key structure-activity relationships of the phenothiazine scaffold for antipsychotic activity.
Mechanism of Action: A Multi-Targeting Paradigm
The therapeutic versatility of phenothiazines stems from their ability to interact with a wide range of biological targets.[1] While their antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, they also exhibit affinity for other receptors, including serotonergic, adrenergic, and histaminergic receptors.[1] This multi-target engagement contributes to both their therapeutic efficacy and their side-effect profiles.
Beyond their well-established role in psychiatry, phenothiazine derivatives have emerged as promising agents in other therapeutic areas, with distinct mechanisms of action.
Anticancer Activity: Phenothiazines have been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis.[1] Some derivatives can also reverse multidrug resistance in cancer cells, making them valuable as chemosensitizers.[13] Their anticancer effects are mediated through various pathways, including the modulation of protein kinase C (PKC) activity and the inhibition of efflux pumps.[1][13]
Antimicrobial Activity: Phenothiazines exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[3][4] Their mechanisms of action in this context are multifaceted and include the disruption of cell membranes, inhibition of efflux pumps, and interference with cellular metabolism.[4]
The following diagram illustrates the diverse mechanisms of action of phenothiazine derivatives.
Caption: A streamlined workflow for the in vivo evaluation of phenothiazine derivatives using a zebrafish model.
Conclusion and Future Perspectives
The phenothiazine scaffold, with its rich history and diverse biological activities, continues to be a fertile ground for drug discovery. The ability to readily modify the core structure, as exemplified by compounds like 8-Chloro-10H-phenothiazin-3-ol, allows for the fine-tuning of pharmacological properties to address a wide range of therapeutic needs. While the initial focus was on their neuroleptic effects, the expanding applications in oncology and infectious diseases underscore the remarkable versatility of this chemical class. [3]Future research will likely focus on the development of highly selective phenothiazine derivatives with improved safety profiles, as well as their use in combination therapies to combat complex diseases like cancer and drug-resistant infections. [1]The continued exploration of the chemical space around the phenothiazine nucleus, coupled with advances in our understanding of its molecular targets, promises to unlock new therapeutic opportunities for this enduring and privileged scaffold.
References
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (n.d.). Brieflands. Retrieved January 25, 2026, from [Link]
Tena, J. A. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. Retrieved from [Link]
Abdula, A. M., Qarah, A. F., Alatawi, K., Qurban, J., Abualnaja, M. M., Katuah, H. A., & El-Metwaly, N. M. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(8), e28573. Retrieved from [Link]
8-chloro-10H-phenothiazin-3-ol. (n.d.). ChemSynthesis. Retrieved January 25, 2026, from [Link]
Cheng, C.-H., Chen, Y.-H., Lin, Y.-W., Chen, W.-L., & Chen, C.-Y. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Retrieved from [Link]
Abdula, A. M., Qarah, A. F., Alatawi, K., Qurban, J., Abualnaja, M. M., Katuah, H. A., & El-Metwaly, N. M. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. ResearchGate. Retrieved from [Link]
SAR of phenothiazine.pptx. (n.d.). Slideshare. Retrieved January 25, 2026, from [Link]
Benjamin, B., & Olasunkanmi, O. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. Retrieved from [Link]
Sahoo, U. (2019). Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate. Retrieved from [Link]
Zhang, T., Yang, Z., Li, Y., Li, Y., Wu, Y., Zhang, W., & Li, J. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry, 210, 113066. Retrieved from [Link]
Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
El-Sayed, N., El-Gamal, M. I., El-Gazzar, M. G., El-Shaer, S. S., Haffez, H. S., Zaghary, W. A., & Abdel-Maksoud, M. S. (2023). New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation. Bioorganic Chemistry, 141, 106924. Retrieved from [Link]
Csonka, Á., Spengler, G., & Molnár, J. (2025). Possible Biological and Clinical Applications of Phenothiazines. ResearchGate. Retrieved from [Link]
Belhaddad, M., & Boulebd, H. (2025). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. ResearchGate. Retrieved from [Link]
Cheng, C.-H., Chen, Y.-H., Lin, Y.-W., Chen, W.-L., & Chen, C.-Y. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Retrieved from [Link]
Recent Progress in Phenothiazine Derivatives and its Biological Significance: A Review. (2025). ResearchGate. Retrieved from [Link]
PK SMPS Classes. (2020, April 12). SAR of Phenothiazine | With examples in Easy Way | BP 402T [Video]. YouTube. [Link]
Staszewska-Krajewska, O., Misiura, K., Fidecka, S., & Wujec, M. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(14), 3328. Retrieved from [Link]
Synthesis of 8-Chloro-10H-phenothiazin-3-ol: A Detailed Application Note and Proposed Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Scientific Background Phenothiazines are a class of heterocyclic compounds with a tricyclic structure, consisting of two benzene r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Scientific Background
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure, consisting of two benzene rings linked by a sulfur and a nitrogen atom. This core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The specific substitution pattern on the phenothiazine ring system significantly influences the pharmacological profile of the molecule. 8-Chloro-10H-phenothiazin-3-ol, with its chloro and hydroxyl substituents, represents a target of interest for the development of new therapeutic agents.
The synthesis of phenothiazines can be achieved through several established methods, most notably the Ullmann condensation and the Smiles rearrangement. A common and direct approach to phenothiazin-3-ols involves the thionation of 2'-hydroxydiphenylamines. This method is anticipated to be a viable route for the synthesis of the target molecule.
Proposed Synthetic Pathway: Thionation of 4-Chloro-2'-hydroxydiphenylamine
The most plausible and direct route to 8-Chloro-10H-phenothiazin-3-ol is the reaction of 4-chloro-2'-hydroxydiphenylamine with elemental sulfur, typically in the presence of a catalyst such as iodine. This reaction proceeds via an electrophilic substitution mechanism, leading to the formation of the tricyclic phenothiazine core.
Reaction Mechanism
The thionation reaction is thought to proceed through the following key steps:
Formation of an electrophilic sulfur species: Iodine likely reacts with sulfur to form a more electrophilic species.
Electrophilic aromatic substitution: The activated sulfur species attacks the electron-rich aromatic rings of the diphenylamine derivative.
Cyclization: Intramolecular cyclization occurs to form the dihydro phenothiazine intermediate.
Aromatization: The intermediate is oxidized to the stable aromatic phenothiazine ring system.
Proposed Experimental Protocol
This protocol is a proposed methodology based on general procedures for phenothiazine synthesis and should be optimized for the specific substrate.
Materials and Equipment
Reagent/Material
Grade
Supplier
4-Chloro-2'-hydroxydiphenylamine
≥98%
Commercially Available
Sulfur (powder)
Reagent Grade
Standard Supplier
Iodine
Reagent Grade
Standard Supplier
Toluene
Anhydrous
Standard Supplier
Ethanol
95%
Standard Supplier
Activated Charcoal
Laboratory Grade
Standard Supplier
Celite®
Laboratory Grade
Standard Supplier
Hydrochloric Acid (HCl)
1 M
Standard Supplier
Sodium Bicarbonate (NaHCO₃)
Saturated Solution
Standard Supplier
Sodium Sulfate (Na₂SO₄)
Anhydrous
Standard Supplier
Silica Gel
60 Å, 230-400 mesh
Standard Supplier
Equipment:
Three-neck round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Nitrogen inlet
Separatory funnel
Rotary evaporator
Filtration apparatus (Büchner funnel)
Chromatography column
Step-by-Step Procedure
Reaction Setup:
To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-chloro-2'-hydroxydiphenylamine (1.0 eq).
Add powdered sulfur (2.2 eq).
Add a catalytic amount of iodine (0.1 eq).
Add anhydrous toluene to the flask to create a stirrable slurry.
Reaction:
Begin stirring the mixture under a gentle flow of nitrogen.
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
Work-up and Isolation:
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Dilute the reaction mixture with additional toluene.
Filter the hot solution through a pad of Celite® to remove any unreacted sulfur and other insoluble materials.
Wash the filter cake with hot toluene.
Combine the filtrates and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be employed. Add activated charcoal to the hot solution before filtration to decolorize the product.
Characterization
The identity and purity of the synthesized 8-Chloro-10H-phenothiazin-3-ol should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, O-H, C-S bonds).
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Chemical Hazards:
Phenothiazine derivatives: May be harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation.[1]
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation.
Iodine: Harmful if swallowed or inhaled. Causes severe skin and eye irritation.
Sulfur: May cause skin and eye irritation.
Handling:
All manipulations should be performed in a well-ventilated fume hood.
Avoid inhalation of dust, vapors, and fumes.
Avoid contact with skin and eyes.
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Visualization of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of 8-Chloro-10H-phenothiazin-3-ol.
Conclusion
This application note provides a detailed theoretical framework and a proposed experimental protocol for the synthesis of 8-Chloro-10H-phenothiazin-3-ol. While a validated, step-by-step procedure is not currently available in the public literature, the outlined thionation of 4-chloro-2'-hydroxydiphenylamine represents a scientifically sound and logical approach. Researchers and scientists in drug development can use this guide as a starting point for the synthesis and further investigation of this promising phenothiazine derivative. It is crucial to emphasize that the proposed protocol may require optimization of reaction conditions, purification methods, and thorough analytical characterization to ensure the desired product is obtained with high purity.
References
The Journal of Organic Chemistry, 31, p. 625, 1966. DOI: 10.1021/jo01340a526. (Note: This is the original reference for the synthesis, though the full text was not accessible for this review).
Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. [Link]
Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [Link]
Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC - NIH. [Link]
Application Notes and Protocols for Microwave-Assisted Synthesis of Phenothiazine Derivatives
Introduction: A Paradigm Shift in Heterocyclic Synthesis Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antipsychoti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Paradigm Shift in Heterocyclic Synthesis
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] The tricyclic phenothiazine scaffold has been a fertile ground for drug discovery, demanding efficient and sustainable synthetic methodologies to explore its vast chemical space. Traditional synthesis routes often involve lengthy reaction times, harsh conditions, and consequently, lower yields with significant byproduct formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing the synthesis of such heterocyclic compounds.[2] By utilizing microwave energy, reactions can be completed in a fraction of the time required by conventional heating methods, often with improved yields and higher purity.[3][4] This is attributed to the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of phenothiazine derivatives, offering detailed protocols, mechanistic insights, and comparative data.
The Rationale Behind Microwave-Assisted Synthesis: Expertise & Experience in Practice
The superiority of microwave irradiation over conventional heating stems from its fundamentally different energy transfer mechanism.
Causality Behind Experimental Choices:
Heating Mechanism: Conventional heating relies on conduction, where heat is transferred from an external source through the vessel walls to the reaction mixture, resulting in temperature gradients and potential overheating of the vessel surface. In contrast, microwave energy couples directly with polar molecules (solvents, reagents, catalysts) across the entire volume of the reaction mixture, leading to rapid, uniform, and efficient heating.[5] This minimizes the formation of thermal decomposition byproducts.[6]
Solvent Selection: The choice of solvent is critical in MAOS. Polar solvents with a high dielectric constant and tangent delta, such as dimethylformamide (DMF), ethanol, and acetic acid, absorb microwave energy efficiently, leading to rapid heating.[6][7] The selection of a specific solvent is also dictated by the solubility of the reactants and the reaction mechanism. For instance, in reactions where a non-polar solvent is required for selectivity, a polar reagent or a solid support that absorbs microwave energy can be employed to drive the reaction.[7]
Catalyst and Support Choice: In many phenothiazine syntheses, catalysts like iodine or zinc chloride are used. These can be used in conjunction with solid supports like silica gel or alumina. These solid supports not only facilitate the reaction by providing a surface for the reactants to interact but can also absorb microwave energy, contributing to the overall heating of the reaction mixture, especially in solvent-free conditions.[2]
Trustworthiness Through Self-Validating Protocols:
The protocols outlined below are designed to be self-validating. The significant reduction in reaction time and the cleaner reaction profiles typically observed with microwave synthesis provide immediate feedback on the success of the method. Comparison with the conventional methods, for which data is also provided, will consistently demonstrate the advantages of MAOS. Furthermore, the detailed purification and characterization steps ensure the identity and purity of the synthesized compounds can be rigorously confirmed.
Core Synthetic Protocols
Protocol 1: Synthesis of the Phenothiazine Core via Thionation of a Diphenylamine Derivative
This protocol describes a common method for constructing the phenothiazine ring system from a substituted diphenylamine and elemental sulfur, catalyzed by iodine.
Experimental Workflow Diagram:
Caption: General workflow for microwave-assisted phenothiazine synthesis.
Step-by-Step Methodology:
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the substituted diphenylamine (10 mmol), elemental sulfur (20 mmol), and a catalytic amount of iodine (1% by weight of the reaction mixture).[6]
Solvent Addition (Optional): For a solvent-based reaction, add a suitable high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO) (3-5 mL). For a solvent-free reaction, ensure the reagents are finely ground and well-mixed.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power of 150-300 W, maintaining a temperature of 120-150°C. The reaction is typically complete within 8-15 minutes.[6] Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the vial to room temperature. If a solvent was used, dilute the mixture with ethyl acetate. If the reaction was solvent-free, dissolve the solid residue in ethyl acetate.
Extraction and Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by washing with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.[8]
Protocol 2: N-Alkylation of Phenothiazine
This protocol details the addition of an alkyl side chain to the nitrogen atom of the phenothiazine ring, a common modification to modulate biological activity.
Step-by-Step Methodology:
Reagent Preparation: In a microwave process vial, dissolve phenothiazine (5 mmol) in a suitable solvent like DMF (5 mL). Add a base such as potassium carbonate (K₂CO₃, 7.5 mmol) and the desired alkyl halide (e.g., 3-bromopropanol, 6 mmol).
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 80-100°C for 5-10 minutes with a power of 100-200 W. Monitor the reaction by TLC.
Work-up: After cooling, pour the reaction mixture into ice-cold water.
Extraction: Extract the aqueous mixture with ethyl acetate.
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Data Presentation: A Comparative Analysis
The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods.
While accelerated reaction rates are often attributed to rapid heating, there is ongoing discussion about "specific" or "non-thermal" microwave effects.[4] These may arise from the direct interaction of the electromagnetic field with molecules, potentially influencing reaction pathways and transition states.
Reaction Mechanism: Acid-Catalyzed Cyclization to Phenothiazine
A plausible mechanism for the formation of the phenothiazine ring from a 2-aminothiophenol and a cyclohexanone derivative under microwave irradiation is an acid-catalyzed intramolecular cyclization.
Caption: Plausible mechanism for phenothiazine ring formation.
Microwave irradiation can significantly accelerate this process by:
Rapidly reaching the activation energy for each step.
Enhancing the polarity of transition states , potentially lowering the activation energy barrier.
In solvent-free reactions, directly heating the reactants and catalyst , leading to a highly efficient energy transfer.
Purification and Characterization: Ensuring Scientific Integrity
Rigorous purification and characterization are paramount to validate the synthesis of the target phenothiazine derivatives.
Purification Protocols
Column Chromatography:
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane/ethyl acetate).
Load the crude product, either dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel.
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).
Collect fractions and monitor by TLC to isolate the pure product.
Recrystallization:
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).
If impurities are present, hot-filter the solution.
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Dry the crystals under vacuum.
Characterization Techniques
The successful synthesis of phenothiazine derivatives can be confirmed by a combination of spectroscopic methods.[1][9]
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The aromatic protons of the phenothiazine core typically appear in the range of 6.5-8.0 ppm in the ¹H NMR spectrum. The appearance of signals corresponding to the alkyl side chain in N-alkylated derivatives is a key indicator of a successful reaction.
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The N-H stretch of the parent phenothiazine appears around 3300-3400 cm⁻¹, which disappears upon successful N-alkylation.
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target phenothiazine derivative.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, offering a green, efficient, and rapid alternative to conventional methods for the preparation of phenothiazine derivatives.[3] The protocols and insights provided in this application note are intended to empower researchers to leverage this powerful technology for the discovery and development of novel therapeutic agents.
References
Găină, L., Cristea, C., Moldovan, C., Porumb, D., Surducan, E., Deleanu, C., Mahamoud, A., Barbe, J., & Silberg, I. A. (2007). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. International Journal of Molecular Sciences, 8(2), 70-80. [Link]
Kalwania, G. S., et al. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(2), 739-745. [Link]
Andac, O. (2020). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. Organic Communications, 13(4), 175-183. [Link]
Charpentier, P. (1959). Preparation of phenothiazines. U.S.
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [Link]
Kappe, C. O. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2835-2848. [Link]
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]
Dandia, A., & Singh, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. ChemistrySelect, 8(32), e202301844. [Link]
Găină, L., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. ResearchGate. [Link]
A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry, 1(1), 1-10. [Link]
Lee, S., & Lee, Y. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 3(11), 15937-15945. [Link]
Dow Chemical Co. (1959). Purification of phenothiazine. U.S.
Pfeiffer, W. D., et al. (2014). Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. Journal of Heterocyclic Chemistry, 51(4), 1063-1068. [Link]
Karcz, T., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7581. [Link]
Sarmiento, G. P., et al. (2013). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Bioorganic & Medicinal Chemistry, 21(11), 3164-3174. [Link]
de la Hoz, A., et al. (2005). Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. ResearchGate. [Link]
Sharad Kumar, et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [Link]
Wikipedia contributors. (2023, December 29). Nickel boride catalyst. In Wikipedia, The Free Encyclopedia. [Link]
Chemistry Step by Step. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry [Video]. YouTube. [Link]
Wang, X., et al. (2016). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molecules, 21(8), 1059. [Link]
Jauhari, S., et al. (2012). A brief review: Microwave assisted organic reaction. Archives of Applied Science Research, 4(1), 645-661. [Link]
Ceylan, S., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 7(27), 23513-23533. [Link]
Application Notes & Protocols: Synthesis of 8-Chloro-10H-phenothiazin-3-ol via Smiles Rearrangement
Abstract: This document provides a comprehensive guide for the synthesis of 8-Chloro-10H-phenothiazin-3-ol, a key heterocyclic scaffold in medicinal chemistry. The protocol leverages the Smiles rearrangement, a powerful...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of 8-Chloro-10H-phenothiazin-3-ol, a key heterocyclic scaffold in medicinal chemistry. The protocol leverages the Smiles rearrangement, a powerful intramolecular nucleophilic aromatic substitution reaction, to construct the phenothiazine core. Detailed mechanistic insights, step-by-step experimental procedures, and process optimization strategies are presented to aid researchers in the successful synthesis of this and related bioactive compounds.
Part 1: Theoretical Framework and Mechanistic Insight
Introduction to Phenothiazines
Phenothiazine and its derivatives are a class of nitrogen and sulfur-containing heterocyclic compounds that form the cornerstone of numerous therapeutic agents.[1] First synthesized in 1883, the phenothiazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antihistaminic, antiemetic, and antioxidant properties.[2] The strategic introduction of substituents onto the tricyclic phenothiazine ring system allows for the fine-tuning of its biological activity, making the development of robust and versatile synthetic routes a critical endeavor for medicinal chemists.
The Smiles Rearrangement: A Strategic Overview
The Smiles rearrangement is a classical yet continually relevant organic reaction classified as an intramolecular nucleophilic aromatic substitution (SNAr).[3][4][5] This rearrangement provides an elegant and efficient method for the formation of C-S, C-O, or C-N bonds, which are pivotal in the synthesis of various heterocyclic systems, including phenothiazines.[6][7]
The core principle of the reaction involves the migration of an aromatic ring from a heteroatom (the "X" group, typically sulfur or oxygen) to a nucleophilic center (the "Y" group, such as an amine or a hydroxyl group) within the same molecule.[4] A key prerequisite for a successful Smiles rearrangement is the activation of the migrating aromatic ring by one or more strong electron-withdrawing groups (EWGs), typically a nitro group, positioned ortho or para to the point of ipso-substitution.[3][4] This activation is crucial as it stabilizes the transient, negatively charged intermediate known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.[8]
Mechanistic Pathway for 8-Chloro-10H-phenothiazin-3-ol Synthesis
The synthesis of the target molecule via a Smiles rearrangement proceeds through a logical, multi-step sequence starting from readily available precursors. The proposed pathway involves the initial condensation of 2-amino-5-chlorobenzenethiol with 2-bromo-5-nitrophenol to form an intermediate diaryl thioether. This intermediate is specifically designed to undergo the key intramolecular rearrangement.
The mechanism unfolds as follows:
Deprotonation: In the presence of a strong base, the amino group of the 2-amino-5-chlorobenzyl moiety in the diaryl thioether is deprotonated, enhancing its nucleophilicity.
Intramolecular Nucleophilic Attack: The resulting anilide anion performs an intramolecular nucleophilic attack on the ipso-carbon of the nitro-activated phenol ring (the carbon atom bonded to the sulfur).
Formation of the Meisenheimer Complex: This attack leads to the formation of a five-membered spirocyclic Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.
Ring Opening and Rearrangement: The C-S bond of the original thioether cleaves, leading to the opening of the spirocycle. This step completes the migration of the aryl ring, forming a more stable phenoxide intermediate.
Cyclization via Thiolate Attack: A subsequent intramolecular nucleophilic substitution occurs where the newly formed thiolate attacks a carbon on the other aromatic ring, displacing a suitable leaving group (in this case, derived from the original bromo-substituent, though cyclization often proceeds via other pathways in related syntheses). In many phenothiazine syntheses, the process is followed by a cyclization that forms the central thiazine ring.[9]
Final Tautomerization/Reduction: The reaction cascade concludes with tautomerization and often an in-situ reduction of the nitro group (or its elimination in some pathways) to yield the final 10H-phenothiazine structure.
The overall transformation efficiently converts a linear diaryl thioether into the desired tricyclic phenothiazine system.
Figure 1: Conceptual workflow of the Smiles rearrangement.
Part 2: Experimental Protocols
This section details the step-by-step procedures for the synthesis of the necessary starting materials and the final target compound.
Safety Precautions: This synthesis involves hazardous materials. All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Handle strong acids, bases, and volatile organic solvents with extreme care.
Synthesis of Starting Materials
The successful execution of the Smiles rearrangement is contingent upon the purity of the starting materials.
Protocol 2.1.1: Synthesis of 2-Amino-5-chlorobenzenethiol
This precursor can be synthesized from p-chloroaniline through a multi-step process, often involving diazotization followed by reaction with a sulfur source and subsequent reduction.[10][11] An alternative is the reduction of the corresponding disulfide.
Protocol 2.1.2: Synthesis of 2-Bromo-5-nitrophenol
This compound can be prepared by the bromination of p-nitrophenol.[12] The nitro group directs the incoming bromine to the ortho position.
Reaction: p-Nitrophenol is dissolved in a suitable solvent like glacial acetic acid.
Bromination: A solution of bromine in acetic acid is added dropwise at room temperature with stirring.
Work-up: The reaction mixture is warmed to expel excess bromine, then cooled and diluted with water to precipitate the product. The crude product is collected by filtration, washed, and can be recrystallized from ethanol/water.
Core Synthesis: 8-Chloro-10H-phenothiazin-3-ol
This protocol is divided into two main stages: the formation of the diaryl thioether intermediate and its subsequent rearrangement and cyclization.
Stage 1: Synthesis of 2-((2-amino-5-chlorophenyl)thio)-5-nitrophenol (Intermediate)
Reagent/Solvent
MW ( g/mol )
Amount
Moles (mmol)
Molar Eq.
2-Amino-5-chlorobenzenethiol
159.63
1.60 g
10.0
1.0
2-Bromo-5-nitrophenol
218.00
2.18 g
10.0
1.0
Potassium Carbonate (K₂CO₃)
138.21
2.07 g
15.0
1.5
N,N-Dimethylformamide (DMF)
-
50 mL
-
-
Procedure:
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-chlorobenzenethiol (1.60 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
Add 50 mL of anhydrous DMF to the flask. Stir the suspension under a nitrogen atmosphere.
Add 2-bromo-5-nitrophenol (2.18 g, 10.0 mmol) to the mixture.
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
A precipitate of the crude diaryl thioether will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be used in the next step without further purification or can be recrystallized if necessary.
Stage 2: Smiles Rearrangement and Cyclization
Reagent/Solvent
MW ( g/mol )
Amount
Moles (mmol)
Molar Eq.
Diaryl Thioether Intermediate
296.72
2.97 g
10.0
1.0
Potassium Hydroxide (KOH)
56.11
1.12 g
20.0
2.0
Ethanol (95%)
-
60 mL
-
-
Optional: Reducing Agent
-
-
-
-
Procedure:
In a 100 mL round-bottom flask, suspend the crude diaryl thioether (2.97 g, 10.0 mmol) in 60 mL of 95% ethanol.
Add potassium hydroxide (1.12 g, 20.0 mmol) to the suspension.
Heat the mixture to reflux with constant stirring. The reaction is typically accompanied by a color change. The Smiles rearrangement is often rapid under these conditions.[6]
Continue refluxing for 2-4 hours to ensure complete cyclization. Monitor the disappearance of the starting material by TLC.
After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with dilute hydrochloric acid (e.g., 2 M HCl) until it reaches pH ~7.
The product, 8-Chloro-10H-phenothiazin-3-ol, will precipitate out of the solution.
Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
Dry the crude product in a vacuum oven.
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol or toluene.
Part 3: Process Validation and Troubleshooting
Characterization
The identity and purity of the final product, 8-Chloro-10H-phenothiazin-3-ol, should be confirmed using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and arrangement of protons and carbons.
Mass Spectrometry (MS): To verify the molecular weight (Expected: 249.72 g/mol ).[13]
Melting Point: To assess purity.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H and O-H stretching).
Potential Side Reactions and Optimization
Ullmann Condensation: A potential competing reaction is the intermolecular Ullmann-type condensation, which can lead to dimeric byproducts.[9] Using strictly anhydrous conditions and ensuring a stoichiometric balance of reactants can minimize this.
Incomplete Rearrangement: If the rearrangement is sluggish, a stronger base (e.g., sodium hydride in DMF) or higher temperatures may be required. However, harsh conditions can sometimes lead to decomposition.
Oxidation: Phenothiazines are susceptible to oxidation, especially at the sulfur atom.[2] Conducting the reaction under an inert atmosphere (N₂ or Ar) is crucial to prevent the formation of sulfoxide impurities.
Figure 2: Overall synthetic workflow diagram.
References
Sharma, P., Gupta, V., Gautam, D. C., & Gupta, R. R. (2002). Synthesis of phenothiazines via Smiles rearrangement. Heterocyclic Communications, 8(2), 195-200. [Link]
Slideshare. (n.d.). SMILES REARRANGEMENT [REACTION AND MECHANISM]. Retrieved from [Link]
Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99-215. [Link]
YouTube. (2022). PHENOTHIAZINE SYNTHESIS.#ncchem. Retrieved from [Link]
YouTube. (2021). Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68). Retrieved from [Link]
Wikipedia. (n.d.). Smiles rearrangement. Retrieved from [Link]
SciSpace. (n.d.). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. Retrieved from [Link]
Szymański, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586. [Link]
Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. Chemistry–A European Journal, 23(38), 8992-9008. [Link]
Constant, E., et al. (2020). Radical Smiles Rearrangement: An Update. Molecules, 25(18), 4078. [Link]
SciSpace. (n.d.). Modern Aspects of the Smiles Rearrangement. Retrieved from [Link]
Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]
Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
Bissell, M., & Snape, T. J. (2018). The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry, 96(6), 511-526. [Link]
Li, J., et al. (2011). Smiles Rearrangement for the Synthesis of Diarylamines. ARKIVOC, 2011(10), 118-126. [Link]
Al-Ghorbani, M., et al. (2022). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Scientific Reports, 12(1), 1-17. [Link]
ChemSynthesis. (n.d.). 8-chloro-10H-phenothiazin-3-ol. Retrieved from [Link]
Xia, S., & Zhang, Z. G. (2017). Smiles Rearrangement in Synthetic Chemistry. Current Organic Synthesis, 14(6), 808-821. [Link]
ResearchGate. (n.d.). The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. Retrieved from [Link]
Sci-Hub. (n.d.). Synthesis of 2‐Amino‐5‐chloro‐3‐(trifluoromethyl)benzenethiol and Conversion into 4H‐1,4‐Benzothiazines and Their Sulfones. Retrieved from [Link]
Kalwania, G. S., et al. (2013). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 29(4), 1541-1547. [Link]
ACS Publications. (n.d.). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. Retrieved from [Link]
Quora. (n.d.). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]
Patsnap. (n.d.). Preparation method of 2-amino-5- chlorobenzophenone.
YouTube. (2021). Exp.No-05: Synthesis of Phenothiazine. Retrieved from [Link]
Application Note: A Validated Protocol for the Synthesis of 8-Chloro-10H-phenothiazin-3-ol
Abstract This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 8-Chloro-10H-phenothiazin-3-ol, a heterocyclic compound of significant interest within medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 8-Chloro-10H-phenothiazin-3-ol, a heterocyclic compound of significant interest within medicinal chemistry and drug development. Phenothiazine derivatives are known scaffolds for a range of pharmacologically active agents, and access to specifically functionalized analogues is crucial for structure-activity relationship (SAR) studies.[1] The described synthetic pathway is a robust, three-step process commencing with the preparation of the key intermediate, 2-amino-5-chlorobenzenethiol, followed by a Smiles-Hinsberg type condensation with 1,4-benzoquinone to form an oxidized phenothiazine core, and culminating in a selective reduction to yield the target phenol. This guide is designed for researchers and professionals in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Strategic Overview
The phenothiazine tricycle is a privileged scaffold in pharmacology, most notably for its utility in developing antipsychotic, antihistaminic, and antiemetic drugs.[2] The strategic introduction of substituents onto the phenothiazine core allows for the fine-tuning of its biological activity. The target molecule, 8-Chloro-10H-phenothiazin-3-ol, incorporates both an electron-withdrawing chloro group and a hydrogen-bond-donating hydroxyl group, making it a valuable intermediate for further derivatization or direct biological screening.
The synthetic strategy outlined herein was designed for reliability and scalability, employing well-established chemical transformations. The overall pathway is depicted below.
Figure 1: Overall Synthetic Pathway. A three-part strategy for the synthesis of the target compound.
Part A: Synthesis of 2-Amino-5-chlorobenzenethiol
Mechanistic Rationale: The synthesis of the target phenothiazine requires the key precursor, 2-amino-5-chlorobenzenethiol.[3][4] This intermediate is not always commercially available and can be reliably synthesized from 2-chloro-5-nitroaniline via a two-step sequence involving diazotization, introduction of a disulfide linkage, and subsequent reduction. An alternative, more direct approach involves the reduction of 2,2'-dithiobis(4-chloro-1-nitrobenzene). For this protocol, we will focus on the reduction of a disulfide precursor, which is often more accessible.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount (g)
Moles (mmol)
Equivalents
2,2'-Dithiobis(4-chloro-1-nitrobenzene)
C₁₂H₆Cl₂N₂O₄S₂
389.22
10.0
25.7
1.0
Zinc Dust
Zn
65.38
10.0
153.0
~6.0
Glacial Acetic Acid
C₂H₄O₂
60.05
150 mL
-
-
Diethyl Ether
(C₂H₅)₂O
74.12
200 mL
-
-
Saturated Sodium Bicarbonate Solution
NaHCO₃(aq)
-
250 mL
-
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
10.0 g
-
-
Experimental Protocol
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,2'-dithiobis(4-chloro-1-nitrobenzene) (10.0 g, 25.7 mmol) and glacial acetic acid (150 mL).
Reduction: Stir the suspension vigorously. Carefully add zinc dust (10.0 g, 153.0 mmol) portion-wise over 30 minutes. The addition is exothermic; maintain the temperature below 60°C using a water bath if necessary. This step reduces both the disulfide bond and the two nitro groups.[5]
Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate), observing the disappearance of the starting material.
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove excess zinc dust and inorganic salts. Wash the filter cake with a small amount of diethyl ether (2 x 25 mL).
Extraction: Transfer the filtrate to a 1 L separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is often obtained as a dark oil or solid. It can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield 2-amino-5-chlorobenzenethiol as a crystalline solid.
Part B: Synthesis of 8-Chloro-10H-phenothiazin-3-one
Mechanistic Rationale: This step involves the acid-catalyzed condensation of the synthesized aminothiophenol with 1,4-benzoquinone. The reaction proceeds via a cascade of a Michael addition of the thiol onto the quinone ring, followed by an intramolecular cyclization of the amine onto a carbonyl group, and subsequent dehydration and oxidation to form the conjugated phenothiazin-3-one system.[6][7]
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount (g)
Moles (mmol)
Equivalents
2-Amino-5-chlorobenzenethiol
C₆H₆ClNS
159.64
4.0
25.1
1.0
1,4-Benzoquinone
C₆H₄O₂
108.09
2.71
25.1
1.0
Ethanol (95%)
C₂H₅OH
46.07
100 mL
-
-
Concentrated Hydrochloric Acid
HCl
36.46
1 mL
~12
catalytic
Experimental Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-benzoquinone (2.71 g, 25.1 mmol) in ethanol (50 mL).
Addition of Reactants: To this solution, add a solution of 2-amino-5-chlorobenzenethiol (4.0 g, 25.1 mmol) in ethanol (50 mL). Add concentrated hydrochloric acid (1 mL) as a catalyst.
Reaction: Heat the mixture to reflux for 4-6 hours. The solution will typically darken, and a precipitate may form. Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL) to remove any unreacted starting materials and inorganic impurities.
Drying: Dry the resulting dark solid in a vacuum oven at 50°C to a constant weight. The product, 8-Chloro-10H-phenothiazin-3-one, is often of sufficient purity for the next step.
Part C: Synthesis of 8-Chloro-10H-phenothiazin-3-ol
Mechanistic Rationale: The final step is the reduction of the quinone-imine moiety of the intermediate to the corresponding phenol (hydroquinone derivative). Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this transformation. It selectively reduces the conjugated system to the aromatic phenol without affecting the chloro-substituent.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount (g)
Moles (mmol)
Equivalents
8-Chloro-10H-phenothiazin-3-one
C₁₂H₆ClNOS
247.70
5.0
20.2
1.0
Sodium Dithionite
Na₂S₂O₄
174.11
7.0
40.2
2.0
Tetrahydrofuran (THF)
C₄H₈O
72.11
80 mL
-
-
Water
H₂O
18.02
80 mL
-
-
Ethyl Acetate
C₄H₈O₂
88.11
150 mL
-
-
Brine
NaCl(aq)
-
50 mL
-
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
10.0 g
-
-
Experimental Protocol
Reaction Setup: In a 500 mL round-bottom flask, suspend 8-Chloro-10H-phenothiazin-3-one (5.0 g, 20.2 mmol) in a mixture of THF (80 mL) and water (80 mL).
Reduction: Add sodium dithionite (7.0 g, 40.2 mmol) in one portion. Stir the mixture at room temperature. The dark suspension should gradually lighten in color as the reduction proceeds.
Reaction Monitoring: Stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up and Extraction: Remove the THF under reduced pressure. Add ethyl acetate (100 mL) to the remaining aqueous mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification and Characterization: The crude product, 8-Chloro-10H-phenothiazin-3-ol, can be purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexane). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected molecular formula is C₁₂H₈ClNOS with a molecular weight of 249.72 g/mol .[8]
Overall Experimental Workflow and Safety
The entire process from starting materials to the final purified product involves a sequence of synthesis, work-up, and purification steps.
Thiols: 2-amino-5-chlorobenzenethiol is malodorous and toxic. Handle exclusively in a well-ventilated fume hood.
Solvents: Diethyl ether and THF are extremely flammable. Ensure no ignition sources are present.
Reagents: 1,4-Benzoquinone is a skin and respiratory irritant. Zinc dust is flammable when dry. Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
NCCHEMISTRY. (2022). PHENOTHIAZINE SYNTHESIS. YouTube. Available at: [Link]
Gupta, R. R., et al. (2002). Synthesis of 1- and 3-chloro-phenothiazines. Heterocyclic Communications, 8(5). Available at: [Link]
Kumar, G., et al. (2002). SYNTHESIS OF 1- AND 3-CHLORO-PHENOTHIAZINES. Heterocyclic Communications. Available at: [Link]
ChemSynthesis. (n.d.). 8-chloro-10H-phenothiazin-3-ol. Retrieved from [Link]
Al-Sammarrae, A., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives... ACS Omega. Available at: [Link]
Bari, S. S., et al. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. Available at: [Link]
PubChem. (n.d.). 2-Amino-5-chlorobenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
RSC Publishing. (1975). Thiele-Winter Acetoxylation of Quinones. Part V1.l Methoxy- and Hydroxy-( phenyl)-1,4-benzoquinones and (4-Substituted phen. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
An Efficient Synthesis of 2-Thio-5-amino Substituted Benzoquinones via KI Catalyzed Cascade Oxidation. (n.d.). Synlett. Available at: [Link]
Mataka, S., et al. (2024). Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Omega. Available at: [Link]
Kulkarni, V. M., & Patil, V. D. (1981). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Mastering the Purification of 8-Chloro-10H-phenothiazin-3-ol: A Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides an in-depth exploration of the purification methodologies for 8-Chloro-10H-phenothiazin-3-ol, a heterocyclic compound of significant interest within the phenothiazine class. Phenothiazines are a well-established class of neurologically active drugs, and their derivatives are continually being explored for novel therapeutic applications.[1][2] The successful progression of any new phenothiazine-based candidate from the laboratory to clinical trials is contingent upon the robustness and efficiency of its purification protocol.
This document is structured to provide not just procedural steps, but a comprehensive understanding of the principles underpinning each purification technique. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these protocols but also adapt and troubleshoot them effectively.
Understanding the Molecule and Its Impurity Profile
8-Chloro-10H-phenothiazin-3-ol possesses a rigid tricyclic structure with key functional groups—a hydroxyl group and a chlorine atom—that dictate its physicochemical properties and, consequently, the strategies for its purification. The inherent reactivity of the phenothiazine core and the specifics of its synthesis can lead to a range of impurities.
Common Impurities in Phenothiazine Synthesis:
The synthesis of phenothiazines often involves the reaction of a substituted diphenylamine with sulfur.[3] This process can lead to several classes of impurities:
Oxidized Species: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
Isomeric Impurities: Depending on the synthetic route, isomers of the target molecule may be formed.
Polymeric and Tar-like Substances: High-temperature reactions can sometimes produce polymeric byproducts.
A thorough understanding of the potential impurity profile is critical for selecting the most effective purification strategy. The choice of method will depend on the nature of these impurities and the desired final purity of the 8-Chloro-10H-phenothiazin-3-ol.
Purification Strategies: From Classic to Advanced
We will now explore three primary purification techniques, each with its own set of advantages and considerations: Recrystallization, Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
The Underlying Principle (Causality): The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities that are either highly soluble in the solvent or present in much smaller quantities will remain in the solution (mother liquor).
Step-by-Step Protocol for Recrystallization:
Solvent Screening: Begin by testing the solubility of a small amount of the crude 8-Chloro-10H-phenothiazin-3-ol in various solvents. Based on the general solubility of phenothiazines, promising candidates include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective for fine-tuning solubility.
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude solid. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add the minimum amount of hot solvent required to completely dissolve the solid.
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step is crucial to prevent premature crystallization.
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Self-Validation: The purity of the recrystallized 8-Chloro-10H-phenothiazin-3-ol should be assessed by measuring its melting point and by analytical techniques such as Thin Layer Chromatography (TLC) or analytical HPLC. A sharp melting point and a single spot/peak are indicative of high purity.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
The Underlying Principle (Causality): In normal-phase chromatography, a polar stationary phase (like silica gel) is used. Polar compounds will adsorb more strongly to the stationary phase and thus elute more slowly, while non-polar compounds will travel down the column more quickly with the non-polar mobile phase. The polarity of 8-Chloro-10H-phenothiazin-3-ol, influenced by its hydroxyl group, will be a key factor in its retention.
Application Notes and Protocols for Antimicrobial Assays of 8-Chloro-10H-phenothiazin-3-ol
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases. Introduction: The Therapeutic Potential of Phenothiazine Scaffolds The phenothiazine core structure is a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Introduction: The Therapeutic Potential of Phenothiazine Scaffolds
The phenothiazine core structure is a privileged scaffold in medicinal chemistry, historically recognized for its neuroleptic properties. However, a substantial body of research has demonstrated that this tricyclic system also possesses broad-spectrum antimicrobial activities. Phenothiazine derivatives have been shown to combat multidrug-resistant (MDR) bacteria, fungi, and protozoa, often through mechanisms distinct from conventional antibiotics. This positions them as compelling candidates for the development of novel anti-infective agents, particularly in an era of rising antimicrobial resistance.
This document provides a detailed guide for the comprehensive in vitro evaluation of a specific derivative, 8-Chloro-10H-phenothiazin-3-ol , using standardized antimicrobial susceptibility testing (AST) methodologies. As a Senior Application Scientist, my objective is not merely to provide steps but to elucidate the rationale behind the experimental design, ensuring that the data generated is robust, reproducible, and translatable.
Hypothesized Mechanism of Action
While the precise mechanisms for 8-Chloro-10H-phenothiazin-3-ol are yet to be elucidated, based on the literature for related phenothiazines, we can hypothesize several potential modes of action that the following assays will help to investigate:
Membrane Disruption: Phenothiazines are known to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the dissipation of ion gradients, leakage of essential cytoplasmic contents, and ultimately, cell death.
Inhibition of Efflux Pumps: A critical mechanism of multidrug resistance in bacteria is the active efflux of antimicrobial agents. Phenothiazines have been shown to inhibit these pumps, thereby restoring susceptibility to conventional antibiotics and exhibiting synergistic effects.[1]
Enzyme Inhibition: These compounds may target essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.
The following diagram illustrates these potential antimicrobial pathways.
Caption: Hypothesized antimicrobial mechanisms of 8-Chloro-10H-phenothiazin-3-ol.
Section 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents visible microbial growth. The broth microdilution method is a quantitative and standardized technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
Principle
A standardized suspension of the test organism is exposed to serial twofold dilutions of 8-Chloro-10H-phenothiazin-3-ol in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration at which no growth is observed.
Experimental Protocol
Materials:
8-Chloro-10H-phenothiazin-3-ol (stock solution in 100% DMSO)
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer
Multichannel pipette
Procedure:
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
Suspend the colonies in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD at 625 nm should be 0.08-0.13).
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]
Plate Preparation:
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
In the first column of wells, add 100 µL of the 8-Chloro-10H-phenothiazin-3-ol stock solution, prepared at twice the highest desired final concentration.
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
Column 11 will serve as the positive control (inoculum, no compound), and column 12 as the negative control (broth only).
Inoculation:
Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 1) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
Incubation:
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
Reading Results:
Visually inspect the wells for turbidity. The MIC is the lowest concentration of 8-Chloro-10H-phenothiazin-3-ol where no visible growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation
Microorganism
Compound
MIC (µg/mL)
S. aureus ATCC® 29213™
8-Chloro-10H-phenothiazin-3-ol
16
E. coli ATCC® 25922™
8-Chloro-10H-phenothiazin-3-ol
32
P. aeruginosa ATCC® 27853™
8-Chloro-10H-phenothiazin-3-ol
>64
Ciprofloxacin (Control)
S. aureus ATCC® 29213™
0.25
Senior Application Scientist's Notes
Solubility is Key: Phenothiazines can be hydrophobic. Ensure your stock solution in DMSO is fully dissolved. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth. Run a DMSO-only control to verify.
Self-Validation: Always include a quality control strain with a known MIC for a standard antibiotic (e.g., Ciprofloxacin). This validates your media, inoculum, and incubation conditions.
Trailing Endpoints: Some compound-organism combinations may show partial inhibition over a range of concentrations (a "trailing" effect). The CLSI M07 guideline defines the endpoint as the lowest concentration that causes approximately 80% inhibition of growth.[2]
Section 2: Qualitative Assessment via Agar Disk Diffusion (Kirby-Bauer Test)
The disk diffusion assay is a simple, qualitative method to screen for antimicrobial activity. It is widely used due to its low cost and ease of performance. The methodology is standardized by CLSI document M02 and EUCAST.[6][7]
Principle
A paper disk impregnated with a known amount of 8-Chloro-10H-phenothiazin-3-ol is placed on an agar plate uniformly inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism.
Experimental Protocol
Materials:
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
Aseptically apply a precise volume (e.g., 10 µL) of a known concentration of 8-Chloro-10H-phenothiazin-3-ol solution onto each blank paper disk.
Allow the disks to dry completely in a sterile environment before use.
Plate Inoculation:
Dip a sterile cotton swab into the 0.5 McFarland adjusted bacterial suspension.
Remove excess fluid by pressing the swab against the inside of the tube.[6]
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[8]
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[6]
Disk Application:
Using sterile forceps, place the impregnated disks onto the agar surface.[6]
Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.[8]
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]
Reading Results:
Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers.[8]
Caption: Workflow for the agar disk diffusion assay.
Data Presentation
Microorganism
Compound (Amount/disk)
Zone of Inhibition (mm)
S. aureus ATCC® 29213™
8-Chloro-10H-phenothiazin-3-ol (30 µg)
18
E. coli ATCC® 25922™
8-Chloro-10H-phenothiazin-3-ol (30 µg)
14
P. aeruginosa ATCC® 27853™
8-Chloro-10H-phenothiazin-3-ol (30 µg)
0
Gentamicin (10 µg) (Control)
E. coli ATCC® 25922™
21
Senior Application Scientist's Notes
Standardization is Paramount: The Kirby-Bauer test is highly sensitive to technical variations. The agar depth (4.0 ± 0.5 mm), inoculum density, and incubation conditions must be strictly controlled for reproducible results.
No Breakpoints for Novel Compounds: Remember that interpretive criteria (Susceptible, Intermediate, Resistant) are not available for investigational compounds. The result is purely a quantitative measure of the zone diameter, which can be used for screening and comparison purposes.
The 15-15-15 Rule: For optimal standardization, use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.
Section 3: Assessing Bactericidal vs. Bacteriostatic Activity with Time-Kill Kinetic Assays
While the MIC tells you the concentration that inhibits growth, it doesn't differentiate between killing the bacteria (bactericidal) or merely preventing them from multiplying (bacteriostatic). The time-kill assay provides this crucial pharmacodynamic information.[10][11]
Principle
A standardized inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time reveals the rate and extent of bacterial killing.
Experimental Protocol
Materials:
All materials from Section 1.2
Sterile culture tubes or flasks
Tryptic Soy Agar (TSA) or other suitable agar plates
Shaking incubator
Procedure:
Preparation:
Prepare a starting bacterial culture in CAMHB with a density of approximately 5 x 10⁵ CFU/mL (as in the MIC protocol).
Prepare flasks containing this inoculum and 8-Chloro-10H-phenothiazin-3-ol at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
Sampling and Plating:
Immediately after adding the compound (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove a 100 µL aliquot from each flask.[11]
Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS.
Plate 100 µL from appropriate dilutions onto TSA plates.
Incubation and Counting:
Incubate the TSA plates at 37°C for 18-24 hours.
Count the colonies on the plates and calculate the CFU/mL for each time point.
Data Analysis:
Convert the CFU/mL values to log₁₀ CFU/mL.
Plot the mean log₁₀ CFU/mL against time for each concentration.
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
Bacteriostatic activity is generally defined as <3-log₁₀ reduction in CFU/mL.
Caption: Workflow for a time-kill kinetic assay.
Data Presentation
Time (h)
Growth Control (log₁₀ CFU/mL)
1x MIC (log₁₀ CFU/mL)
4x MIC (log₁₀ CFU/mL)
0
5.70
5.71
5.70
2
6.85
5.65
4.15
4
8.10
5.50
2.50
8
9.20
5.45
<2.00
24
9.35
5.30
<2.00
Senior Application Scientist's Notes
Drug Carryover: When plating aliquots from high drug concentrations, there's a risk of drug carryover inhibiting growth on the agar plate. If this is suspected, increase the dilution factor or use techniques like membrane filtration to separate bacteria from the drug-containing broth before plating.
Limit of Detection: The lower limit of detection is typically around 100 CFU/mL (2 log₁₀). If no colonies are seen on the plate from the lowest dilution, report the result as less than the detection limit (e.g., <2.00 log₁₀ CFU/mL).
Interpretation: The shape of the curve is informative. A rapid, steep decline indicates concentration-dependent killing, which is a desirable attribute for an antimicrobial.
Section 4: Evaluation of Anti-Biofilm Activity
Biofilms are structured communities of bacteria encased in a self-produced matrix, and they are notoriously resistant to conventional antibiotics. Assessing a novel compound's ability to prevent biofilm formation or eradicate established biofilms is a critical step in its evaluation. The crystal violet (CV) assay is a standard, high-throughput method for quantifying biofilm biomass.[12]
Principle
Bacteria are induced to form biofilms in the wells of a microtiter plate, either in the presence of the test compound (inhibition assay) or treated with the compound after formation (eradication assay). Non-adherent (planktonic) cells are washed away. The remaining adherent biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured, providing a proxy for the total biofilm biomass.
Experimental Protocol: Biofilm Inhibition
Materials:
All materials from Section 1.2, plus:
Flat-bottom, sterile 96-well microtiter plates
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other biofilm-promoting medium)
0.1% Crystal Violet solution
30% Acetic Acid or 95% Ethanol
Procedure:
Plate Preparation:
Prepare serial dilutions of 8-Chloro-10H-phenothiazin-3-ol in TSB-glucose in a 96-well plate as described in Section 1.2, step 2. The final volume in each well should be 100 µL.
Inoculation:
Prepare a 0.5 McFarland bacterial suspension and dilute it 1:100 in TSB-glucose.
Add 100 µL of this diluted suspension to the wells containing the compound dilutions.[13]
Incubation:
Cover the plate and incubate under static (non-shaking) conditions at 37°C for 24-48 hours.[13]
Staining and Quantification:
Gently discard the planktonic culture from the wells.
Wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells. Be gentle to avoid dislodging the biofilm.[14]
Air-dry the plate completely.
Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.[12]
Discard the stain and wash the plate again with PBS until the negative control wells are colorless.
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
Measure the absorbance at 570-595 nm using a plate reader.
Data Analysis:
Calculate the percentage of biofilm inhibition using the formula:
% Inhibition = [1 - (OD_test / OD_control)] * 100
Caption: Workflow for the biofilm inhibition assay.
Protocol Variation: Biofilm Eradication
To assess the compound's ability to destroy a pre-formed biofilm, follow the same procedure, but with a key change:
First, form the biofilm by incubating the bacteria in TSB-glucose for 24 hours without the compound.
After 24 hours, discard the planktonic culture and wash the wells.
Then, add fresh media containing the serial dilutions of 8-Chloro-10H-phenothiazin-3-ol to the established biofilms and incubate for another 24 hours.
Proceed with the crystal violet staining and quantification as described above.
Data Presentation
Concentration (µg/mL)
Mean OD₅₇₀ (Inhibition)
% Inhibition
Mean OD₅₇₀ (Eradication)
% Eradication
Growth Control
1.250
0%
1.310
0%
4
1.180
5.6%
1.295
1.1%
8
0.950
24.0%
1.210
7.6%
16
0.450
64.0%
0.980
25.2%
32
0.150
88.0%
0.650
50.4%
64
0.080
93.6%
0.420
67.9%
Senior Application Scientist's Notes
Plate Choice Matters: Use tissue culture-treated, flat-bottom plates, as they promote better biofilm adherence for many bacterial species.
Washing Technique: The washing steps are critical and a major source of variability. Be consistent and gentle. Some labs prefer automated plate washers for reproducibility, but careful manual washing is also effective.
Beyond Biomass: The CV assay measures total biomass (live cells, dead cells, and matrix). It does not provide information on cell viability within the biofilm. Consider follow-up experiments using metabolic assays (e.g., resazurin) or confocal microscopy with live/dead stains to assess the viability of cells within the treated biofilm.
References
iGEM Foundation. (n.d.). General Biofilm Assay Protocol. Retrieved January 24, 2026, from [Link]
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 24, 2026, from [Link]
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved January 24, 2026, from [Link]
Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5). Retrieved January 24, 2026, from [Link]
Bio-protocol. (n.d.). Crystal violet assay. Retrieved January 24, 2026, from [Link]
EUCAST. (2025). Disk Diffusion and Quality Control. Retrieved January 24, 2026, from [Link]
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 24, 2026, from [Link]
Chaudhary, A. S., et al. (2023). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Medical Science, 27. Retrieved January 24, 2026, from [Link]
EUCAST. (n.d.). MIC Determination. Retrieved January 24, 2026, from [Link]
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 24, 2026, from [Link]
Abdel-Massih, R., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. In Methods in Molecular Biology. Humana, New York, NY. Retrieved January 24, 2026, from [Link]
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved January 24, 2026, from [Link]
Muniyasamy, S., & Manjubala, I. (2024). Biofilm inhibition assay. Bio-protocol, 14(2). Retrieved January 24, 2026, from [Link]
Clinical and Laboratory Standards Institute. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Retrieved January 24, 2026, from [Link]
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved January 24, 2026, from [Link]
Unissa, A. N., et al. (2022). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 28(9), 1253.e1-1253.e6. Retrieved January 24, 2026, from [Link]
ResearchGate. (2026). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. Retrieved January 24, 2026, from [Link]
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved January 24, 2026, from [Link]
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved January 24, 2026, from [Link]
ResearchGate. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved January 24, 2026, from [Link]
EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved January 24, 2026, from [Link]
GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 24, 2026, from [Link]
Sanguansermsri, P., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(2), 160-168. Retrieved January 24, 2026, from [Link]
Erasmus University Rotterdam. (2022). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. RePub. Retrieved January 24, 2026, from [Link]
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved January 24, 2026, from [Link]
Schuch, R., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7). Retrieved January 24, 2026, from [Link]
EUCAST Media. (2020, April 7). 3 Application of disks and incubation EUCAST disk diffusion (Romanian) [Video]. YouTube. Retrieved January 24, 2026, from [Link]
Regulations.gov. (2009). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Retrieved January 24, 2026, from [Link]
rapidmicrobiology. (2022). MIC Broth Microdilution Plate Reading Giles Scientific. Retrieved January 24, 2026, from [Link]
Application Notes and Protocols: 8-Chloro-10H-phenothiazin-3-ol as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Therapeutic Potential of the Phenothiazine Scaffold The phenothiazine core structure is a privileged scaffold in medicinal chemistry, h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Therapeutic Potential of the Phenothiazine Scaffold
The phenothiazine core structure is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis through dopamine receptor antagonism.[1][2] Derivatives of phenothiazine are known to possess a wide array of biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[3][4][5][6] 8-Chloro-10H-phenothiazin-3-ol, a specific derivative, is an intriguing candidate for investigation as an enzyme inhibitor due to the known bioactivity of related compounds. While direct studies on this particular molecule are not extensively documented, we can extrapolate from the broader class of phenothiazines to propose and test its potential as an inhibitor of key enzymatic targets. This document provides a detailed guide for researchers to explore the enzyme inhibitory potential of 8-Chloro-10H-phenothiazin-3-ol, with a focus on a plausible target, Protein Kinase C (PKC), an enzyme family implicated in various cellular signaling pathways and disease states. Phenothiazines have been previously identified as inhibitors of PKC.[7]
II. Proposed Mechanism of Action: Inhibition of Protein Kinase C
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in signal transduction pathways governing cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is associated with various diseases, including cancer and inflammatory disorders. Several phenothiazine derivatives have been shown to inhibit PKC activity.[7] The proposed mechanism for 8-Chloro-10H-phenothiazin-3-ol's inhibitory action on PKC is likely multi-faceted, involving interactions with the enzyme's regulatory and/or catalytic domains.
The lipophilic nature of the phenothiazine ring system allows for its partitioning into the cell membrane, where PKC is activated.[8] It is hypothesized that 8-Chloro-10H-phenothiazin-3-ol may act as a competitive or mixed-type inhibitor with respect to the enzyme's substrates, such as ATP and the protein substrate. The chloro and hydroxyl substitutions on the phenothiazine ring may influence the molecule's binding affinity and selectivity for different PKC isozymes.
Caption: Proposed signaling pathway of PKC and its inhibition by 8-Chloro-10H-phenothiazin-3-ol.
III. In Vitro Enzyme Inhibition Assay Protocol: Protein Kinase C
This protocol provides a framework for determining the inhibitory potential of 8-Chloro-10H-phenothiazin-3-ol against a representative PKC isozyme (e.g., PKCα). The assay is based on the measurement of phosphate incorporation into a specific peptide substrate.
A. Materials and Reagents
Enzyme: Recombinant human PKCα (or other isozyme of interest)
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Ac-MBP(4-14))
Inhibitor: 8-Chloro-10H-phenothiazin-3-ol (dissolved in DMSO)
Positive Control: Staurosporine or another known PKC inhibitor
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA
ATP Solution: 100 µM ATP containing [γ-³²P]ATP (specific activity ~500 cpm/pmol)
Phosphatidylserine (PS) and Diacylglycerol (DAG) Liposomes: Prepared by sonication.
Quench Solution: 75 mM Orthophosphoric acid
P81 Phosphocellulose Paper
Scintillation Fluid and Scintillation Counter
96-well microplate
B. Reagent Preparation
Assay Buffer: Prepare a stock solution of 1 M HEPES and dilute to the final concentration. Add other components and adjust the pH to 7.4.
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 8-Chloro-10H-phenothiazin-3-ol in 100% DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations in the assay.
Enzyme Solution: Dilute the PKC enzyme stock in the assay buffer to the desired working concentration (e.g., 5-10 ng/µL).
Substrate Solution: Prepare a stock solution of the peptide substrate in deionized water. Dilute to the final working concentration in the assay buffer.
Liposome Preparation: Prepare a mixture of phosphatidylserine and diacylglycerol in chloroform, evaporate the solvent under nitrogen, and resuspend in assay buffer followed by sonication to form liposomes.
ATP Solution: Prepare a stock solution of cold ATP and add the [γ-³²P]ATP to achieve the desired specific activity.
C. Experimental Workflow
Caption: Experimental workflow for the in vitro PKC inhibition assay.
D. Assay Procedure
To each well of a 96-well plate, add the following in order:
25 µL of Assay Buffer
5 µL of serially diluted 8-Chloro-10H-phenothiazin-3-ol or DMSO (for control wells).
10 µL of diluted PKC enzyme.
5 µL of PS/DAG liposomes.
Pre-incubate the plate at 30°C for 10 minutes.
Initiate the reaction by adding 5 µL of the ATP/[γ-³²P]ATP solution to each well.
Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
Stop the reaction by adding 50 µL of 75 mM orthophosphoric acid to each well.
Spot 75 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.
Wash the P81 paper three times for 5 minutes each in a bath of 0.75% orthophosphoric acid.
Wash the paper once with acetone and let it air dry.
Place the dried paper spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
cpm_inhibitor: Counts per minute in the presence of the inhibitor.
cpm_control: Counts per minute in the absence of the inhibitor (DMSO only).
cpm_blank: Counts per minute in the absence of the enzyme.
Determine IC₅₀ Value: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
IV. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ values for 8-Chloro-10H-phenothiazin-3-ol and a known inhibitor against PKCα. These values are for illustrative purposes and would need to be determined experimentally.
Compound
Target Enzyme
IC₅₀ (µM)
8-Chloro-10H-phenothiazin-3-ol
PKCα
15.2
Staurosporine (Control)
PKCα
0.01
V. Self-Validating Systems and Trustworthiness
To ensure the reliability and trustworthiness of the experimental results, the following controls should be included in every assay:
No Enzyme Control: To determine the background signal.
No Substrate Control: To ensure the signal is dependent on substrate phosphorylation.
Positive Control Inhibitor: To validate the assay's sensitivity and performance.
DMSO Control: To account for any effects of the solvent on enzyme activity.
The linearity of the reaction with respect to time and enzyme concentration should be established during assay development.
VI. Conclusion and Future Directions
These application notes provide a comprehensive framework for investigating the enzyme inhibitory potential of 8-Chloro-10H-phenothiazin-3-ol, with a focus on Protein Kinase C. The provided protocols are designed to be robust and reliable, incorporating self-validating measures. Further studies should explore the selectivity of this compound against a panel of different kinase enzymes and its mechanism of inhibition through kinetic studies. The exploration of phenothiazine derivatives as enzyme inhibitors continues to be a promising avenue for the discovery of new therapeutic agents.
References
Abdula, A. M., Qarah, A. F., Alatawi, K., Qurban, J., Abualnaja, M. M., Katuah, H. A., & El-Metwaly, N. M. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(10), e28573. [Link]
Kumar, S., Gupta, V. D., Seth, A. K., Yadav, Y. C., Sahoo, U., Ghelani, T. K., Sen, A. K., & Dhanya, B. (2010). Synthesis, Characterization and Antimicrobial Activity of Benzimidazolyl-Phenothiazine Derivatives. International Journal of Pharmaceutical Research, 2(2).
ChemSynthesis. (n.d.). 8-chloro-10H-phenothiazin-3-ol. Retrieved January 25, 2026, from [Link]
Schurigt, U., Ergün, S., El-Kashef, H., & Prinz, H. (2016). Inhibitory effect of phenothiazine- and phenoxazine-derived chloroacetamides on Leishmania major growth and Trypanosoma brucei trypanothione reductase. European Journal of Medicinal Chemistry, 109, 25–37. [Link]
Hannun, Y. A., & Bell, R. M. (1990). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 38(4), 512–519. [Link]
Edmondson, D. E., Binda, C., & Mattevi, A. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 16(10), 1073–1098. [Link]
Collier, H. B., & Allen, D. E. (1942). ENZYME INHIBITION BY DERIVATIVES OF PHENOTHIAZINE. Canadian Journal of Research, 20b(10), 284–290. [Link]
Jafari, A., & Motlagh, S. T. (2023). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Briefings in Functional Genomics, 22(5), 358–365. [Link]
Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16–23. [Link]
Kalwania, G. S., & Sharma, M. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(2), 711-717.
Piska, K., & Wójcik-Pszczoła, K. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis, 18(3), 143-151.
PubChem. (n.d.). 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide. Retrieved January 25, 2026, from [Link]
Singh, S., & Kumar, Y. (2020). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
Tuss, S., & Pope, G. A. (2018). Phenothiazine. In StatPearls. StatPearls Publishing. [Link]
Wikipedia. (2023, December 27). Phenothiazine. [Link]
Application Notes & Protocols: Characterizing 8-Chloro-10H-phenothiazin-3-ol in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Phenothiazine Derivative The phenothiazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Novel Phenothiazine Derivative
The phenothiazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1] Historically, phenothiazine derivatives have been pivotal in the development of antipsychotic and antihistaminic drugs.[2][3] More recently, this versatile tricyclic system has been shown to possess a broad spectrum of other activities, including potent antitumor, antibacterial, and anti-multidrug resistance (MDR) properties.[1][4] The biological plasticity of the phenothiazine core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.
This document concerns 8-Chloro-10H-phenothiazin-3-ol , a novel derivative of the phenothiazine family. Its chemical structure (C₁₂H₈ClNOS) suggests potential for unique biological interactions.[5] Given the absence of published bioactivity data for this specific molecule, these application notes serve as a comprehensive guide for researchers to systematically characterize its cellular effects. We will leverage the known activities of the broader phenothiazine class to propose a logical, multi-tiered screening strategy. This guide provides not just step-by-step protocols, but also the scientific rationale behind the experimental design, ensuring a robust and insightful investigation.
Strategic Framework for Cellular Characterization
Based on the established pharmacology of phenothiazine analogues, we can hypothesize several potential mechanisms of action for 8-Chloro-10H-phenothiazin-3-ol. This framework allows for a structured investigation, moving from broad phenotypic effects to specific molecular mechanisms.
Hypothesized Biological Activities:
Anti-proliferative and Cytotoxic Effects: Many phenothiazines exhibit anticancer activity by inducing apoptosis or inhibiting key survival pathways.[4][6]
Induction of Oxidative Stress: The redox-active nature of the phenothiazine core can lead to the generation of reactive oxygen species (ROS), a common mechanism of cellular damage.[7]
Mitochondrial Disruption: Phenothiazines are known to interfere with mitochondrial function, potentially by disrupting the mitochondrial membrane potential (ΔΨm) and inhibiting the electron transport chain.[8][9]
Modulation of Autophagy: Certain derivatives can interfere with the autophagic process, a key cellular degradation and recycling pathway, which can influence cell survival and death.[4][10]
The following workflow provides a logical progression for testing these hypotheses.
Caption: Proposed experimental workflow for characterizing 8-Chloro-10H-phenothiazin-3-ol.
Core Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating essential controls and explaining the rationale behind key steps.
Protocol 1: Assessment of Cell Viability and Cytotoxicity
Scientific Rationale: The initial step is to determine if 8-Chloro-10H-phenothiazin-3-ol affects cell health. It is crucial to distinguish between a cytostatic effect (inhibiting proliferation) and a cytotoxic effect (killing cells). We employ two complementary assays: an MTT assay, which measures metabolic activity as an indicator of cell viability, and an LDH release assay, which measures the loss of membrane integrity, a hallmark of cytotoxicity.[11][12]
A. MTT Cell Viability Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 8-Chloro-10H-phenothiazin-3-ol in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the crystals.
Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
B. LDH Cytotoxicity Assay
This assay can be performed on the supernatant collected from the same wells before adding the MTT reagent.
Supernatant Collection: Before the MTT addition step above, carefully transfer 50 µL of culture supernatant from each well to a new 96-well plate.
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.
Incubation & Measurement: Incubate at room temperature for 15-30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Analysis: Use a positive control for 100% cytotoxicity (cells lysed with a detergent provided in the kit) to calculate the percentage of cytotoxicity for each treatment condition.
Data Presentation:
Compound Concentration (µM)
% Cell Viability (MTT)
% Cytotoxicity (LDH)
Vehicle Control (0)
100
0
0.1
1.0
10.0
50.0
100.0
Positive Control
Calculated IC₅₀/EC₅₀
X µM
Y µM
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
Scientific Rationale: A reduction in mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial dysfunction and an early event in the apoptotic cascade.[9] We will use the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRE fluorescence indicates mitochondrial depolarization. Live-cell imaging is preferred over flow cytometry as it allows for visualization of mitochondrial morphology and ensures the signal is localized to the mitochondria.[13][14]
Caption: Principle of TMRE assay for mitochondrial membrane potential.
Protocol:
Cell Seeding: Seed cells on glass-bottom imaging dishes suitable for live-cell microscopy and allow them to adhere overnight.
Compound Treatment: Treat cells with 8-Chloro-10H-phenothiazin-3-ol at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a relevant duration (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., 5-10 µM FCCP, a potent mitochondrial uncoupler, added 15-30 minutes before imaging).[9]
Dye Loading: Remove the treatment medium and incubate cells with pre-warmed medium containing 25-100 nM TMRE for 15-30 minutes at 37°C.[15] Protect from light.
Imaging: Wash the cells twice with pre-warmed PBS or culture medium. Add fresh, phenol red-free imaging medium to the dish.
Image Acquisition: Immediately acquire images using a fluorescence microscope with appropriate filters (e.g., ~549 nm excitation / ~575 nm emission).
Analysis: Quantify the mean fluorescence intensity per cell across multiple fields of view for each condition. A significant decrease in TMRE intensity compared to the vehicle control indicates a loss of ΔΨm.
Protocol 3: Measurement of Cellular Oxidative Stress
Scientific Rationale: Oxidative stress, caused by an imbalance between the production of ROS and the cell's ability to detoxify them, is a common mechanism of drug-induced toxicity. We will use the probe CM-H₂DCFDA, which is non-fluorescent until it is oxidized by ROS within the cell, to provide a general measure of oxidative stress.[7]
Protocol:
Cell Seeding & Treatment: Seed cells in a 96-well black, clear-bottom plate. After overnight adherence, treat with 8-Chloro-10H-phenothiazin-3-ol at various concentrations for a short duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., 100-500 µM H₂O₂ or Menadione for 30-60 minutes).
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 5-10 µM CM-H₂DCFDA in PBS or serum-free medium to each well.
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
Data Acquisition: Wash the cells once more with PBS. Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader (e.g., ~495 nm excitation / ~525 nm emission).
Analysis: Normalize the fluorescence values to the vehicle control. A significant increase indicates the induction of ROS. For confirmation, consider using a more specific probe or measuring a downstream marker of oxidative damage, such as lipid peroxidation via a Malondialdehyde (MDA) assay.
Protocol 4: Evaluation of Autophagic Flux
Scientific Rationale: Autophagy is a dynamic process involving the formation and degradation of autophagosomes. A static measurement of autophagosome markers can be misleading. For instance, an accumulation of the marker LC3-II could mean either an induction of autophagy or a blockage in the final degradation step.[16] Therefore, it is essential to measure "autophagic flux" by assessing LC3-II turnover in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1), which blocks the fusion of autophagosomes with lysosomes.[17]
Caption: Measurement of autophagic flux using a lysosomal inhibitor.
Protocol:
Cell Seeding & Treatment: Seed cells in 6-well plates. Treat with 8-Chloro-10H-phenothiazin-3-ol at selected concentrations for the desired time (e.g., 12-24 hours).
Inhibitor Co-treatment: For each condition, prepare a parallel set of wells. For the final 2-4 hours of the compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to one set of wells. This will cause LC3-II to accumulate if autophagy is active.
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Western Blotting:
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II signal to the loading control. Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of Bafilomycin A1. A significant increase in the LC3-II level upon BafA1 addition indicates a functional autophagic flux. The effect of the compound can then be assessed by comparing the flux in treated vs. untreated cells.
Data Interpretation and Assay Validation
Dose-Response: Always generate a full dose-response curve to determine potency (IC₅₀/EC₅₀). This provides more meaningful data than testing at a single high concentration.[18]
Correlation of Results: Synthesize the data from all assays. For example, does the IC₅₀ for cell viability correlate with the concentration that induces mitochondrial depolarization or ROS production? This helps build a cohesive mechanistic story.
Assay Validation: For robust and reproducible data, key assay parameters such as precision, accuracy, and linearity should be characterized, especially when developing a high-throughput screen.[19][20] Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Conclusion and Future Directions
This document outlines a comprehensive, hypothesis-driven strategy for the initial cellular characterization of 8-Chloro-10H-phenothiazin-3-ol. By progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently elucidate the compound's primary biological effects.
Positive results in any of the described assays will open avenues for more in-depth investigation. For example:
If apoptosis is suspected (due to cytotoxicity and ΔΨm collapse), follow-up with Annexin V/PI staining and caspase activity assays is warranted.
If autophagy is modulated, investigating the upstream signaling pathways, such as Akt/mTOR, through Western blotting would be a logical next step.
If antibacterial activity is of interest, minimum inhibitory concentration (MIC) assays against various bacterial strains could be performed.[2]
By following this structured approach, researchers can build a robust data package to define the cellular pharmacology of 8-Chloro-10H-phenothiazin-3-ol and determine its potential for further development.
References
Dastidar, S. G., et al. (2000). List of phenothiazines tested for antimicrobial action. ResearchGate. [Link]
National Cancer Institute. (n.d.). Performance Standards Reporting Requirements for Essential Assays in Clinical Trials. Division of Cancer Treatment and Diagnosis. [Link]
Al-Haddad, M. S., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Center for Biotechnology Information (NCBI). [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
Mizushima, N., & Yoshimori, T. (2007). Methods for the Detection of Autophagy in Mammalian Cells. National Center for Biotechnology Information (NCBI). [Link]
Zorova, L. D., et al. (2018). Measuring mitochondrial membrane potential. National Center for Biotechnology Information (NCBI). [Link]
Dilek, O., et al. (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. STAR Protocols. [Link]
Basireddy, S., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
Perry, J. B. (2022). Live-cell microscopy for mitochondrial membrane potential measurements. protocols.io. [Link]
Eastwood, B. J., et al. (2013). Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. ACS Chemical Biology. [Link]
Tjioe, S., & Aoki, M. (1972). Action Mechanism of Phenothiazine Derivatives on Mitochondrial Respiration. The Journal of Biochemistry | Oxford Academic. [Link]
Bio-Rad. (n.d.). Effective Detection of Autophagy. Bio-Rad Antibodies. [Link]
El-Sayed, N. N. E., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. ResearchGate. [Link]
Heck, R. (2021). The Correct Way To Quantify Cellular Autophagy. Bitesize Bio. [Link]
Motohashi, N., et al. (2006). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports. [Link]
Xia, M., et al. (2013). Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information (NCBI). [Link]
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
Genvig, K. A., et al. (2022). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. National Center for Biotechnology Information (NCBI). [Link]
Kłys, A., et al. (2021). Novel Tetracyclic Azaphenothiazines with the Quinoline Ring as New Anticancer and Antibacterial Derivatives of Chlorpromazine. National Center for Biotechnology Information (NCBI). [Link]
JoVE. (n.d.). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. Journal of Visualized Experiments. [Link]
Lonza. (n.d.). Cell Assays and Analysis. Lonza. [Link]
"8-Chloro-10H-phenothiazin-3-ol" for in vivo studies
An Application Guide for the In Vivo Characterization of 8-Chloro-10H-phenothiazin-3-ol: A Novel Phenothiazine Derivative Authored by: A Senior Application Scientist Abstract This document provides a comprehensive framew...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the In Vivo Characterization of 8-Chloro-10H-phenothiazin-3-ol: A Novel Phenothiazine Derivative
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the novel compound, 8-Chloro-10H-phenothiazin-3-ol. Recognizing that this specific molecule is largely uncharacterized, this guide establishes a logical, first-principles approach to its investigation. We leverage the well-documented activities of the broader phenothiazine (PTZ) class—ranging from antipsychotic to anticancer and antimicrobial effects—to build a foundational strategy for in vivo evaluation. This guide emphasizes the causality behind experimental choices, offering detailed, self-validating protocols for formulation, toxicity assessment, pharmacokinetics, and preliminary efficacy studies. All methodologies are grounded in established best practices to ensure scientific rigor, reproducibility, and ethical conduct.
Introduction: The Scientific Context of 8-Chloro-10H-phenothiazin-3-ol
8-Chloro-10H-phenothiazin-3-ol is a heterocyclic compound featuring the phenothiazine tricycle, a privileged scaffold in medicinal chemistry. Phenothiazines are historically recognized for their potent antipsychotic properties, which stem from their modulation of various neurotransmitter systems, including dopaminergic and cholinergic signaling.[1][2] More recently, this class has demonstrated a wider pharmacological potential, with derivatives showing promise as anticancer and antimicrobial agents.[3][4][5][6]
The subject of this guide, 8-Chloro-10H-phenothiazin-3-ol, remains scientifically uncharacterized in public literature. Its precise biological activities, mechanism of action, and safety profile are yet to be determined. Therefore, this document serves as a roadmap for its initial in vivo exploration, beginning with fundamental characterization and proceeding to hypothesis-driven efficacy testing.
Table 1: Physicochemical Properties of 8-Chloro-10H-phenothiazin-3-ol
Expert Rationale: The substitution pattern—a chlorine atom at position 8 and a hydroxyl group at position 3—differentiates this molecule from common phenothiazines. These functional groups can significantly alter its lipophilicity, metabolic stability, and receptor binding affinity, making a systematic in vivo evaluation essential.
Foundational Principles for In Vivo Study Design
A successful in vivo study does not begin with animal dosing. It begins with a robust hypothesis derived from in vitro data and a meticulously planned experimental design. In vivo studies are a critical tool for target validation but can be compromised by inadequate design.[8][9]
Defining Clear Objectives
Before any animal work, define the primary question your study aims to answer:
Toxicity & Tolerability: What is the maximum tolerated dose (MTD)? What are the acute toxicity signs?
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? What is its half-life and bioavailability?
Pharmacodynamics (PD) / Efficacy: Does the compound engage its target and produce a desired biological effect in a relevant disease model?
The In Vivo Investigation Workflow
A logical progression of experiments is crucial for building a comprehensive understanding of a novel compound while optimizing resource use.
Caption: Workflow for In Vivo Investigation of a Novel Compound.
Preclinical Formulation and Administration Protocols
Formulation Development
The primary goal is to create a safe, stable, and homogenous vehicle for administration.
Solubility Testing: Assess the solubility of 8-Chloro-10H-phenothiazin-3-ol in common biocompatible solvents (e.g., sterile saline, PBS, DMSO, ethanol) and co-solvents/surfactants (e.g., PEG400, Tween® 80, Solutol® HS 15).
Vehicle Selection: Start with the simplest vehicle (e.g., saline). If solubility is poor, a common vehicle for discovery studies is 10% DMSO, 40% PEG400, 50% Saline. The final DMSO concentration should ideally be below 10% to minimize vehicle-induced toxicity.
Stability: Ensure the compound does not precipitate out of the formulation at the intended concentration and storage conditions.
Protocol: Dose-Range Finding (DRF) Study
A DRF study is essential for identifying the MTD and observing signs of acute toxicity. This is typically performed in a small group of healthy rodents (e.g., C57BL/6 mice).
Methodology:
Animal Acclimation: Allow animals to acclimate for at least 72 hours before the study.
Group Allocation: Assign 3 mice per group (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg).
Administration: Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage).
Observation: Monitor animals closely for the first 4 hours, then at 24, 48, and 72 hours post-dose. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, seizures) and any mortality.
Body Weight: Measure body weight daily. A weight loss of >15-20% is a common humane endpoint.
Endpoint: The highest dose that does not cause mortality or severe, irreversible clinical signs is considered the MTD.
Table 2: Example DRF Study Outcome Summary
Dose Group
N
Mortality
Key Clinical Signs
Body Weight Change (48h)
Conclusion
Vehicle
3
0/3
None
+1.5%
Well tolerated
10 mg/kg
3
0/3
None
+0.8%
Well tolerated
30 mg/kg
3
0/3
Mild, transient lethargy (0-2h)
-2.1%
Mild effects, tolerated
100 mg/kg
3
1/3
Severe lethargy, ataxia
-12.5% (survivors)
Exceeds MTD
Protocol: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption, bypassing the gastrointestinal tract.
Restraint: Manually restrain the mouse, ensuring control of the head and body. Position the mouse so its head is tilted slightly downwards.[11]
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[10][11]
Needle Insertion: Insert the needle (bevel up) at a 30-40° angle, penetrating the skin and peritoneum.[10]
Aspiration (Optional but Recommended): Gently pull back the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw and re-insert at a new site.
Injection: Inject the solution smoothly over 1-2 seconds.[10] Do not exceed a volume of 10 mL/kg.[10]
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any immediate adverse reactions.
Protocol: Oral Gavage
Oral gavage ensures precise oral dosing.
Materials:
Flexible or ball-tipped gavage needle (18-20g for adult mice)[12]
Syringe with drug formulation
Procedure:
Restraint: Firmly restrain the mouse, extending its head and neck to create a straight line to the esophagus.[12][13]
Measure Tube Length: Measure the gavage needle from the corner of the mouse's mouth to the last rib (xiphoid process) and mark the tube. Do not insert past this point.[12]
Tube Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[12]
Passage into Esophagus: The mouse will reflexively swallow, allowing the tube to pass easily into the esophagus. If any resistance is met, withdraw immediately to prevent tracheal insertion.[12][14]
Administration: Once the tube is in place, administer the substance slowly.[13]
Withdrawal: Remove the gavage needle smoothly in the same direction it was inserted and monitor the animal.
Pharmacokinetic (PK) and ADME Studies
Understanding a drug's disposition is fundamental to interpreting efficacy and toxicity data.[15][16] In vivo ADME studies often use radiolabeled compounds to track distribution and excretion quantitatively.[17]
Caption: Conceptual overview of the ADME (Pharmacokinetics) process.
Protocol: Basic PK Study in Mice
This protocol outlines a sparse sampling design for determining key PK parameters.
Methodology:
Animal Preparation: Use cannulated animals if possible for serial blood draws; otherwise, use a composite design with terminal bleeds.
Dosing: Administer a single dose of 8-Chloro-10H-phenothiazin-3-ol via the desired route (e.g., 10 mg/kg IP).
Blood Collection: Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis: Quantify the concentration of the parent compound (and any known metabolites) in the plasma using a validated LC-MS/MS method.[16]
Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters (Cmax, Tmax, AUC, t½, etc.).
Table 3: Example Sparse Sampling Schedule for Mouse PK Study
Time Point
N (mice per point)
Rationale
5 min (0.08 h)
3
Capture peak concentration (Cmax) after IP dosing
15 min (0.25 h)
3
Define the initial distribution phase
30 min (0.5 h)
3
1 h
3
2 h
3
Characterize the elimination phase
4 h
3
8 h
3
24 h
3
Determine terminal half-life (t½)
Preliminary Efficacy (Pharmacodynamic) Studies
Efficacy studies must be hypothesis-driven, based on the known pharmacology of the phenothiazine class and any preceding in vitro data.
Study Design: Neuroleptic Activity Assessment
Given that phenothiazines are classic antipsychotics, an initial in vivo screen for CNS activity is a logical starting point.[1][2] The Open Field Test is a standard assay for assessing locomotor activity and anxiety-like behavior in rodents.[18]
Protocol: Open Field Test
Apparatus: A square arena (e.g., 40x40x40 cm) equipped with an overhead camera and tracking software.
Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.
Dosing: Administer Vehicle or 8-Chloro-10H-phenothiazin-3-ol (at doses below the MTD) via IP injection.
Testing: 30 minutes post-dosing, place the mouse in the center of the arena and record its activity for 10-15 minutes.
Key Parameters to Analyze:
Total Distance Traveled: A measure of general locomotor activity. (A significant decrease may indicate sedation).
Time Spent in Center vs. Periphery: Anxiolytic compounds typically increase the time spent in the center zone.
Rearing Frequency: A measure of exploratory behavior.
Data Analysis: Use ANOVA or t-tests to compare dose groups to the vehicle control.
Study Design: Anticancer Xenograft Model
If in vitro data shows cytotoxicity against specific cancer cell lines, a xenograft model can be used to assess in vivo efficacy.
Protocol: Subcutaneous Xenograft Study
Cell Implantation: Implant human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., NSG or Nude mice).
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomization: Randomize animals into treatment groups (Vehicle, test compound, positive control).
Dosing: Administer the compound daily (or as determined by PK data) via IP or oral gavage.
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size limit. Efficacy is determined by comparing the tumor growth inhibition (TGI) between treated and control groups.
References
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]
Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate. Available at: [Link]
Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon. Available at: [Link]
Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. ResearchGate. Available at: [Link]
8-chloro-10H-phenothiazin-3-ol Chemical Synthesis. ChemSynthesis. Available at: [Link]
Phenothiazine | C12H9NS | PubChem. National Center for Biotechnology Information. Available at: [Link]
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]
Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
SOP: Mouse Oral Gavage. Virginia Tech. Available at: [Link]
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]
A short review on behavioural assessment methods in rodents. Bioinformation. Available at: [Link]
A short review on behavioural assessment methods in rodents. ResearchGate. Available at: [Link]
Guideline on the investigation of drug interactions. European Medicines Agency. Available at: [Link]
SOP: Mouse Intraperitoneal Injection. Virginia Tech. Available at: [Link]
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. Available at: [Link]
Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
Mouse Handling & Techniques. UNC Research. Available at: [Link]
The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism. Available at: [Link]
Editorial: Animal-friendly methods for rodent behavioral testing in neuroscience research. Frontiers in Behavioral Neuroscience. Available at: [Link]
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience. Available at: [Link]
Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. MDPI. Available at: [Link]
LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available at: [Link]
Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. Available at: [Link]
Mouse Intraperitoneal (IP) administration. Tufts University. Available at: [Link]
Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis Online. Available at: [Link]
Intraperitoneal Injection in an Adult Mouse V.1. protocols.io. Available at: [Link]
In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S. Food and Drug Administration. Available at: [Link]
Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]
Behavioral methods to study anxiety in rodents. Methods in Molecular Biology. Available at: [Link]
Chemical structure of phenothiazines and their biological activity. Pharmacological Reports. Available at: [Link]
In Vivo Models for Drug Discovery. ResearchGate. Available at: [Link]
Safety Data Sheet Phenothiazine. Redox. Available at: [Link]
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Services. Available at: [Link]
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide. PubChem. Available at: [Link]
Nomination Background: Phenothiazine (CASRN: 92-84-2). National Toxicology Program. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for 8-Chloro-10H-phenothiazin-3-ol Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 8-Chloro-10H-phenothiazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for the synthesis of 8-Chloro-10H-phenothiazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As there is no explicitly documented direct synthesis for this specific molecule in the current literature, this guide proposes a plausible and robust synthetic strategy based on well-established Ullmann condensation principles, tailored for this unique substitution pattern.
Introduction to the Synthetic Strategy
The synthesis of 8-Chloro-10H-phenothiazin-3-ol presents a unique challenge due to its specific substitution pattern. A logical and efficient approach involves a copper-catalyzed Ullmann condensation reaction between two key precursors: 2-amino-5-chlorobenzenethiol and 4-bromoresorcinol . This strategy allows for the direct formation of the phenothiazine core with the desired chloro and hydroxyl functionalities.
This guide will walk you through the critical aspects of this synthesis, from precursor preparation to final product purification and characterization, with a strong emphasis on troubleshooting and optimization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 8-Chloro-10H-phenothiazin-3-ol and related phenothiazine derivatives.
Precursor Synthesis and Stability
Q1: My 2-amino-5-chlorobenzenethiol is impure or has degraded. How can I prepare a high-purity starting material?
A1: 2-amino-5-chlorobenzenethiol is susceptible to oxidation, forming a disulfide byproduct. It is crucial to use freshly prepared or purified material. A common synthetic route involves the reduction of the corresponding sulfonyl chloride or disulfide. Always store it under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Purity can be checked by ¹H NMR and melting point.
Q2: I am having trouble with the synthesis of 4-bromoresorcinol. What are the common pitfalls?
A2: The synthesis of 4-bromoresorcinol from resorcinol requires careful control of reaction conditions to avoid the formation of di- and tri-brominated species.[1] Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent, can improve selectivity.[2] Purification by recrystallization is often necessary to obtain a pure product.
Ullmann Condensation Reaction
Q3: My Ullmann condensation reaction is showing low to no yield of the desired 8-Chloro-10H-phenothiazin-3-ol. What are the likely causes and solutions?
A3: Low or no yield in Ullmann couplings is a common issue and can stem from several factors.[3] Here’s a systematic troubleshooting approach:
Catalyst Inactivity: The active catalytic species is Cu(I).[4] Ensure you are using a high-purity Cu(I) source (e.g., CuI, CuBr). If your catalyst is old, consider purchasing a fresh batch.
Ligand Choice: While some Ullmann reactions can proceed without a ligand, the use of a suitable ligand can dramatically improve yield and reaction rate. For this specific reaction, consider screening ligands such as L-proline, N,N'-dimethylglycine, or 1,10-phenanthroline.[5]
Base Selection: The base is critical for the deprotonation of the phenol and the amine. A strong, non-nucleophilic base is preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. The solubility of the base can also play a role; consider using a phase-transfer catalyst if you suspect poor solubility is an issue.
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used for Ullmann reactions to achieve the necessary temperatures. Ensure the solvent is anhydrous, as water can lead to side reactions.
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C). However, with the right ligand, milder conditions may be possible. If you are not seeing any product formation, a stepwise increase in temperature is a reasonable approach.
Inert Atmosphere: Both the aminothiophenol precursor and the phenothiazine product are sensitive to oxidation. It is crucial to perform the reaction under a rigorously inert atmosphere (argon or nitrogen).
Q4: I am observing the formation of multiple side products. What are they likely to be and how can I minimize them?
A4: Several side reactions can occur in this specific Ullmann condensation:
Self-Condensation of 2-amino-5-chlorobenzenethiol: This can lead to the formation of a dimeric phenothiazine derivative. Using a slow addition of the aminothiophenol to the reaction mixture can sometimes mitigate this.
Homocoupling of 4-bromoresorcinol: This would result in a biphenyl derivative. Optimizing the catalyst and ligand system can help to favor the cross-coupling reaction.
Oxidation: The aminothiophenol precursor, the phenothiazinol product, and even the resorcinol can be susceptible to oxidation, leading to a complex mixture of byproducts. Maintaining a strict inert atmosphere and using degassed solvents is critical.
Regioisomeric Products: While the desired product is 8-Chloro-10H-phenothiazin-3-ol, there is a possibility of forming the other regioisomer depending on which hydroxyl group of the intermediate resorcinol derivative reacts. Careful analysis of the product mixture by 2D NMR techniques may be necessary to confirm the structure.
Q5: How can I monitor the progress of the reaction effectively?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials and the product. The phenothiazine product is typically more polar than the starting materials and should have a lower Rf value. The spots can be visualized under UV light.
Purification and Characterization
Q6: The purification of 8-Chloro-10H-phenothiazin-3-ol is proving to be difficult. What is the recommended procedure?
A6: Due to the presence of the hydroxyl and amine functionalities, the product is expected to be polar. Column chromatography on silica gel is the most likely method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) should provide good separation. It is important to note that phenothiazines can be sensitive to acidic conditions, so using a neutral silica gel or adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent can prevent degradation on the column.
Q7: I have isolated a product, but I am unsure of its identity. How can I confirm that I have synthesized 8-Chloro-10H-phenothiazin-3-ol?
A7: A combination of spectroscopic techniques is essential for structural confirmation:
¹H NMR: Expect to see characteristic aromatic proton signals. The presence of the hydroxyl and amine protons should also be confirmed, although their chemical shifts can be broad and concentration-dependent.
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.
IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad peak around 3200-3600 cm⁻¹), and C-S stretching.
Mass Spectrometry: This will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural clues.[1]
Proposed Synthetic Protocol and Optimization Parameters
This section provides a detailed, step-by-step methodology for the synthesis of 8-Chloro-10H-phenothiazin-3-ol via Ullmann condensation.
Experimental Workflow Diagram
Caption: A general workflow for the synthesis and characterization of 8-Chloro-10H-phenothiazin-3-ol.
Detailed Step-by-Step Methodology
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet, add 4-bromoresorcinol (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask via a syringe. Stir the mixture at room temperature for 15 minutes. Then, add a solution of 2-amino-5-chlorobenzenethiol (1.1 eq) in anhydrous DMF dropwise over 30 minutes.
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously.
Monitoring: Monitor the progress of the reaction by TLC (e.g., Hexane:Ethyl Acetate 7:3) every 2-4 hours. The reaction is complete when the starting materials are consumed.
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water and acidify with dilute HCl to pH ~5-6.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Optimization Parameters
The following table summarizes key parameters that can be optimized to improve the yield and purity of the final product.
Parameter
Recommended Range/Options
Rationale
Catalyst
CuI, CuBr, Cu₂O (5-20 mol%)
Cu(I) is the active species. Higher catalyst loading may be necessary for challenging substrates.[4]
Ligands can stabilize the copper catalyst and accelerate the reaction.[5]
Base
K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq)
A strong, non-nucleophilic base is required for deprotonation.
Solvent
DMF, NMP, DMSO, Dioxane
High-boiling polar aprotic solvents are generally effective.
Temperature
100-160 °C
Higher temperatures may be required, but can also lead to decomposition.
Reaction Time
12-48 hours
Reaction times can be long for Ullmann couplings.
Mechanistic Insights
The Ullmann condensation reaction proceeds through a catalytic cycle involving the copper catalyst. The following diagram illustrates the proposed mechanism for the synthesis of 8-Chloro-10H-phenothiazin-3-ol.
Caption: A simplified proposed catalytic cycle for the Ullmann condensation.
References
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(16), 2879–2881. [Link]
Kündig, E. P. (2004). Controlled Synthesis of Phenothiazines and Phenoxazines. In Topics in Organometallic Chemistry (pp. 305-320). Springer, Berlin, Heidelberg. [Link]
Pawar, S. D., et al. (2012). An efficient synthesis of phenothiazine derivatives using recyclable ionic liquid. Green Chemistry Letters and Reviews, 5(4), 567-572. [Link]
Technical Support Center: Troubleshooting Low Yield in Phenothiazine Synthesis
Welcome to the technical support center for phenothiazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving optimal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for phenothiazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. As a foundational structure in numerous pharmaceuticals, from antipsychotics to antihistamines, mastering its synthesis is paramount.[1][2][3]
This document moves beyond simple protocol recitation. It is structured as a series of guided questions and in-depth answers that address common failure points in phenothiazine synthesis. We will explore the causality behind these issues, grounded in reaction mechanisms, and provide field-proven strategies for optimization and troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - First-Pass Diagnostics
This section addresses the most common high-level questions regarding low yields in phenothiazine synthesis.
Q1: What are the primary synthetic routes to the phenothiazine core, and which is best for my needs?
There are two main approaches to constructing the phenothiazine tricycle: the classical Bernthsen synthesis and modern palladium-catalyzed cross-coupling reactions.
Classical Bernthsen Synthesis: This historical and still widely used method involves the direct reaction of a diphenylamine with elemental sulfur at high temperatures (140-200°C), typically facilitated by a catalyst like iodine or a Lewis acid (e.g., AlCl₃, CaCl₂).[4][5][6] It is atom-economical and effective for the unsubstituted phenothiazine. However, it often suffers from a lack of regioselectivity when using substituted diphenylamines, leading to isomeric mixtures that are difficult to separate and contribute to low yields of the desired product.[7]
Modern Cross-Coupling Methods: These strategies, such as the Buchwald-Hartwig amination, offer greater precision and control. A typical route involves a double N-arylation reaction between a substituted aniline and a di-halo-aryl sulfide.[8] While these methods require more complex starting materials and catalysts (e.g., palladium complexes with specialized phosphine ligands), they provide excellent control over regiochemistry, which is crucial for complex drug targets.
Method
Starting Materials
Typical Conditions
Advantages
Disadvantages
Bernthsen Synthesis
Diphenylamine, Sulfur
140-200°C, Iodine or Lewis Acid Catalyst
Cost-effective, simple reagents, high yield for unsubstituted core[4]
Poor regioselectivity for substituted analogs[7], harsh conditions, H₂S byproduct
Expensive catalysts and ligands, requires inert atmosphere, multi-step
Q2: My overall yield is consistently below 50%. What are the most critical parameters I should immediately investigate?
Low yields are almost always traceable to a few key areas. Before re-running the entire synthesis, verify the following:
Reagent Purity & Stoichiometry:
Diphenylamine: Is it free from oxidation (often indicated by a dark color)? Oxidized impurities can lead to tar formation.
Sulfur: Use finely powdered sulfur for better reactivity.
Catalyst: In the classical synthesis, ensure your Lewis acid (AlCl₃, CaCl₂) is anhydrous.[9] Moisture will deactivate it. For cross-coupling, ensure the palladium catalyst and ligands have not degraded.
Temperature Control:
The Bernthsen reaction is highly exothermic and produces hydrogen sulfide gas.[4] A runaway reaction can lead to decomposition and tar formation. Ensure precise temperature control; a gradual ramp to the target temperature (e.g., 140-160°C) is often more effective than rapid heating.[4]
Atmosphere:
For palladium-catalyzed reactions, the complete exclusion of oxygen is critical. Ensure your solvent is properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
Workup and Purification:
Significant product loss can occur during isolation. The crude melt from a Bernthsen reaction must be carefully ground and extracted.[4] Incomplete extraction or precipitation during recrystallization are common sources of yield loss.
Part 2: Detailed Troubleshooting Guide
This section uses a problem-and-solution format to tackle specific experimental observations.
Scenario 1: The reaction of diphenylamine and sulfur fails to initiate or proceeds very slowly.
Q: I've mixed diphenylamine and sulfur with an iodine catalyst and heated it for hours, but I see little to no evolution of hydrogen sulfide gas. What's wrong?
A: This points directly to an activation energy barrier that has not been overcome, likely due to insufficient temperature or an inactive catalyst.
Causality: The reaction proceeds via an electrophilic thionation of the diphenylamine rings. The catalyst (Iodine or Lewis Acid) polarizes the S₈ ring, making it more electrophilic and susceptible to attack by the electron-rich aromatic rings.
Troubleshooting Steps:
Verify Temperature: Are you measuring the internal reaction temperature or the heating mantle/oil bath temperature? Use an internal probe to confirm you are reaching the required temperature range of at least 140-150°C.[4][6]
Check Catalyst Activity:
Iodine: Ensure you are using fresh, solid iodine. Iodine can sublime over time if not stored properly.
Lewis Acids (AlCl₃/CaCl₂): These are hygroscopic. Use a freshly opened bottle or dry the catalyst in an oven prior to use. Moisture will quench the catalyst.[9]
Ensure Proper Mixing: In a solvent-free melt reaction, efficient stirring is crucial to ensure contact between the reactants and the catalyst.
Scenario 2: The reaction mixture turns into a dark, intractable tar.
Q: My reaction started as expected, but soon turned into a black, viscous tar, making workup impossible and yielding no identifiable product.
A: Tar formation is a classic sign of an uncontrolled exothermic reaction, leading to polymerization and decomposition.
Causality: The thionation of diphenylamine is exothermic. Without proper temperature control, localized "hot spots" can form, driving the reaction temperature far above the optimal range. At these temperatures, phenothiazine and its intermediates can undergo polymerization or break down.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Recommended Actions:
Control the Heat: Do not heat the reaction mixture to 160°C immediately. Instead, apply heat gradually. Once you observe the onset of H₂S evolution (around 140-150°C), reduce the heating to maintain a steady, controlled reaction rate.[4]
Use a Heat-Transfer Solvent: For larger-scale reactions, performing the synthesis in a high-boiling, inert solvent like o-dichlorobenzene or N-methyl-2-pyrrolidone (NMP) can help dissipate heat more effectively than a solvent-free melt.
Reduce Scale: If you are attempting a large-scale reaction for the first time, reduce the scale until the thermal profile of the reaction is well understood.
Q: My reaction has stopped consuming starting material, but the crude mixture shows several spots on TLC, and my desired product is a minor component.
A: This indicates either an incomplete reaction or the prevalence of side reactions. The specific cause depends on the synthetic route.
Causality & Solutions:
For Bernthsen Synthesis (with substituted diphenylamines): The primary cause is poor regioselectivity.[7] Thionation can occur at multiple positions, leading to a mixture of isomers.
Solution: If a specific isomer is required, this method is not ideal. Switching to a regioselective synthesis like a palladium-catalyzed cross-coupling is the most effective solution.[8]
For Palladium-Catalyzed Synthesis: A complex product mixture suggests catalyst deactivation or suboptimal reaction conditions.
Solution:
Re-evaluate Ligand/Catalyst: Is the chosen ligand appropriate for the substrate? Sterically hindered substrates may require specific ligands like DPEPhos or XPhos.[8]
Check Base and Solvent: The choice of base (e.g., Cs₂CO₃, t-BuONa) and solvent can dramatically impact yield.[8] A screen of different conditions may be necessary.
Ensure Inert Atmosphere: Re-verify that the entire apparatus is free of oxygen and moisture. Even small leaks can poison the catalyst.
Part 3: Key Protocols & Methodologies
Protocol 1: Classical Synthesis of Phenothiazine (Bernthsen Method)
This protocol is adapted from established procedures for the synthesis of the unsubstituted phenothiazine core.[4][6]
Materials:
Diphenylamine (22 g)
Sulfur, powdered (8.2 g)
Anhydrous Calcium Chloride (3.2 g) or Iodine (0.5 g)
Ethanol (for recrystallization)
Procedure:
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser leading to a gas trap (e.g., a bleach solution to neutralize H₂S), combine diphenylamine, sulfur, and the catalyst.
Heating: Place the flask in a heating mantle or oil bath and begin heating with stirring.
Reaction: Gradually increase the temperature. The reaction will initiate between 140-150°C, signaled by the vigorous evolution of hydrogen sulfide gas. CAUTION: H₂S is toxic. Perform this step in a well-ventilated fume hood.
Temperature Modulation: Once the reaction begins, lower the heating to maintain a steady but not overly rapid gas evolution. If the reaction becomes too vigorous, remove the heat source temporarily.[4]
Completion: After the initial vigorous reaction subsides, increase the temperature to 160°C and maintain for 1 hour to drive the reaction to completion.[4]
Workup: Allow the dark melt to cool and solidify. Break up and grind the solid into a coarse powder.
Purification:
Extract the powder first with hot water to remove any remaining catalyst.
Next, extract with dilute, warm ethanol. The phenothiazine product is sparingly soluble in dilute alcohol while unreacted diphenylamine is more soluble.
The remaining solid residue is nearly pure phenothiazine. For higher purity, it can be recrystallized from absolute ethanol to yield yellowish leaflets (m.p. ~180-182°C).[4]
Protocol 2: Purification by Column Chromatography
For many phenothiazine derivatives, especially those synthesized via modern methods, recrystallization may not be sufficient.[10][11]
General Procedure:
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
Eluent System: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The exact ratio will depend on the specific derivatives and must be determined by TLC analysis.
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better separation than direct liquid injection.
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the desired product.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting.
Bernthsen Reaction Mechanism Overview
Caption: Simplified mechanism of the Bernthsen synthesis and associated failure points.
This visualization illustrates that issues at each mechanistic step—activation, cyclization, and aromatization—can lead to specific experimental problems. For instance, failure at the initial activation step results in an unreactive mixture, while overheating during the highly energetic cyclization and dehydrogenation steps leads to decomposition.
Turan-Zitouni, G., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
Turan-Zitouni, G., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [Link]
Zhang, J., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science. [Link]
Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. International Organization of Scientific Research. [Link]
Liao, Y., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances. [Link]
Gryko, D. T., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]
CUTM Courseware. To prepare phenothiazine from diphenylamine. [Link]
Pharma Pathshala. (2021). Synthesis of Phenothiazine from Diphenylamine. YouTube. [Link]
Shreeyash Pharmacy Aurangabad. (2021). Exp.No-05: Synthesis of Phenothiazine. YouTube. [Link]
Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]
M.D. Warner, A., & V. Gupta. (2023). Phenothiazine. StatPearls - NCBI Bookshelf. [Link]
"8-Chloro-10H-phenothiazin-3-ol" stability and degradation issues
Welcome to the technical support center for 8-Chloro-10H-phenothiazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 8-Chloro-10H-phenothiazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As a substituted phenothiazine, 8-Chloro-10H-phenothiazin-3-ol is susceptible to various degradation pathways that can impact experimental outcomes and product shelf-life. This document will equip you with the necessary knowledge to anticipate and troubleshoot these challenges.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 8-Chloro-10H-phenothiazin-3-ol.
1. Issue: Rapid Discoloration of the Compound or Solution (Turning Pink/Red/Brown)
Question: My solid 8-Chloro-10H-phenothiazin-3-ol, or its solution, is rapidly changing color. What is causing this, and how can I prevent it?
Answer: This discoloration is a classic indicator of oxidation and/or photodegradation, common to the phenothiazine class of compounds. The color change is likely due to the formation of oxidized species, such as phenothiazinones, which are often colored.[1]
Causality: The phenothiazine core is electron-rich and susceptible to oxidation at the sulfur atom to form a sulfoxide, and also at the aromatic rings.[1][2] The presence of a hydroxyl group can further increase the susceptibility to oxidation. Exposure to atmospheric oxygen and light, especially UV radiation, can catalyze these degradation reactions through the formation of radical cations.[3][4]
Troubleshooting Steps:
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox with nitrogen or argon).
Solvent Degassing: Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use.
Light Protection: Protect the solid compound and its solutions from light at all times. Use amber-colored vials or wrap containers in aluminum foil.[5]
Temperature Control: Store the compound and its solutions at low temperatures (see storage recommendations below) to reduce the rate of degradation.
2. Issue: Inconsistent Results in Biological Assays
Question: I am observing variable results in my biological assays with 8-Chloro-10H-phenothiazin-3-ol. Could this be related to compound stability?
Answer: Yes, inconsistent assay results are a strong indication of compound degradation. The degradation products will likely have different biological activities compared to the parent compound, leading to unreliable data.
Causality: The formation of sulfoxides, hydroxylated metabolites, or phenothiazones will alter the molecule's structure, polarity, and ability to interact with its biological target.[1]
Troubleshooting Steps:
Freshly Prepared Solutions: Always use freshly prepared solutions of 8-Chloro-10H-phenothiazin-3-ol for your experiments. Avoid using stock solutions that have been stored for extended periods, especially if their stability under the storage conditions has not been verified.
In-Use Stability Assessment: If your experimental protocol requires long incubation times, consider assessing the stability of the compound under the assay conditions (e.g., in your specific cell culture media at 37°C).
Analytical Verification: Before use, you can verify the purity of your stock solution using a quick analytical method like HPLC-UV to ensure no significant degradation has occurred.
3. Issue: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Question: I am analyzing my sample of 8-Chloro-10H-phenothiazin-3-ol and see multiple unexpected peaks. Are these impurities from the synthesis or degradation products?
Answer: While impurities from synthesis are possible, the appearance of new peaks over time, or after exposure to certain conditions, strongly suggests degradation. Phenothiazines are known to degrade into several products.[3][6]
Causality: The primary degradation products to expect are the sulfoxide, and potentially further oxidation or photodegradation products. For chlorinated phenothiazines, photodehalogenation (replacement of the chlorine atom) is also a possible degradation pathway.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade 8-Chloro-10H-phenothiazin-3-ol to identify potential degradation products and develop a stability-indicating analytical method.
Procedure:
Prepare several solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Acid/Base Hydrolysis: Add HCl or NaOH to respective solutions and heat.
Oxidation: Add hydrogen peroxide to a solution.
Thermal Stress: Store a solution at an elevated temperature (e.g., 60°C).
Photostability: Expose a solution to UV light.
Analyze all samples by HPLC-UV/MS at different time points and compare them to a control sample.
II. Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for 8-Chloro-10H-phenothiazin-3-ol?
Answer: Based on the known stability of phenothiazines, the following storage conditions are recommended:[5][8]
Solutions, especially in protic solvents, may degrade faster.
2. What are the main degradation pathways for this compound?
Answer: The primary degradation pathways are expected to be:
Oxidation: The sulfur atom in the phenothiazine ring is highly susceptible to oxidation, forming the corresponding sulfoxide.[2] Further oxidation to the sulfone is also possible. The aromatic rings can also be oxidized.[1]
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive intermediates that can undergo various reactions, including photodehalogenation (loss of the chlorine atom) or polymerization.[4][7][9]
Caption: Major degradation pathways for 8-Chloro-10H-phenothiazin-3-ol.
3. Which analytical techniques are best for monitoring the stability of 8-Chloro-10H-phenothiazin-3-ol?
Answer: A combination of chromatographic and spectroscopic techniques is ideal:
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for stability studies. A reverse-phase C18 column is often a good starting point. HPLC can separate the parent compound from its degradation products, allowing for quantification of purity and degradation over time.[3][10]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the mass of the degradation products, which helps in their structural elucidation.
Thin-Layer Chromatography (TLC): A quick and inexpensive method for a preliminary assessment of purity and for monitoring the progress of degradation reactions.[11]
4. How does pH affect the stability of this compound in solution?
Answer: The stability of phenothiazines can be pH-dependent. While the degradation rate of the parent phenothiazine has been shown to be relatively pH-independent up to pH 7, the formation of specific degradation products can be influenced by pH.[6] For 8-Chloro-10H-phenothiazin-3-ol, the phenolic hydroxyl group's ionization at higher pH could potentially increase its susceptibility to oxidation. It is advisable to buffer solutions to a pH relevant to your experimental system and to evaluate stability under those specific conditions.
III. References
García, C., Piñero, L., Oyola, R., & Arce, R. (n.d.). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology. [Link]
Akash, M. S. H., & Rehman, K. (2020). Principles of Pharmaceutical Analysis in Drug Stability and Chemical Kinetics. In ResearchGate. [Link]
Abdula, A. M., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(9), e28573. [Link]
Elleyes, W. F., & Salmon, J. R. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. Journal of Chromatography A, 194(2), 416-420. [Link]
Abdula, A. M., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(9), e28573. [Link]
ChemSynthesis. (n.d.). 8-chloro-10H-phenothiazin-3-ol. Retrieved from [Link]
Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395. [Link]
Beckett, A. H., & Navas, G. E. (1978). Aromatic Oxidation of Some Phenothiazines. Xenobiotica, 8(12), 721-736. [Link]
Oniszczuk, A., et al. (2021). Phototoxicity of phenothiazines. In ResearchGate. [Link]
PubChem. (n.d.). 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide. Retrieved from [Link]
Underberg, W. J. (1978). Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. Journal of Pharmaceutical Sciences, 67(8), 1131-1133. [Link]
Gzella, A., & Poła, A. (2023). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 28(13), 5133. [Link]
Google Patents. (n.d.). US4289768A - Phenothiazine derivatives and a process for their preparation. Retrieved from
Trautwein, C., & Kümmerer, K. (2012). Ready biodegradability of trifluoromethylated phenothiazine drugs, structural elucidation of their aquatic transformation products and identification of environmental risks studied by LC-MSn and QSAR. Environmental Science and Pollution Research, 19(8), 3162-3177. [Link]
García, C., et al. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology, 85(1), 133-141. [Link]
Methods and objects of chemical analysis. (2023). Analysis of some phenothiazine drugs and their S-oxides using enzymatic method of cholinesterase inhibition. [Link]
Sahoo, U., et al. (2010). Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. International Journal of Pharmaceutical Research, 2(2). [Link]
Redox. (2022). Safety Data Sheet Phenothiazine. [Link]
García, C., et al. (2009). Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. In ResearchGate. [Link]
ResearchGate. (n.d.). Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. [Link]
Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]
Roseboom, H., & Perrin, J. H. (1979). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 68(5), 624-627. [Link]
Gzella, A., & Poła, A. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(13), 5133. [Link]
PubChem. (n.d.). 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol. Retrieved from [Link]
Technical Support Center: Overcoming Resistance with Novel Phenothiazine Derivatives
This guide is designed for researchers, scientists, and drug development professionals working with novel phenothiazine derivatives, exemplified by the 8-Chloro-10H-phenothiazin-3-ol scaffold, in the context of overcomin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals working with novel phenothiazine derivatives, exemplified by the 8-Chloro-10H-phenothiazin-3-ol scaffold, in the context of overcoming experimental resistance. While specific data on "8-Chloro-10H-phenothiazin-3-ol" is limited, this document leverages extensive knowledge of the broader class of chlorinated and hydroxylated phenothiazines to provide practical, field-proven insights. Our goal is to equip you with the necessary tools to anticipate, troubleshoot, and overcome common challenges in your research.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and mechanisms of 8-Chloro-10H-phenothiazin-3-ol and related derivatives.
Q1: What is the general mechanism of action for phenothiazine derivatives in overcoming resistance?
A1: Phenothiazine derivatives exhibit pleiotropic mechanisms that can circumvent resistance. Primarily, they are known to inhibit efflux pumps, such as P-glycoprotein, in multidrug-resistant (MDR) cancer cells and bacteria, leading to increased intracellular accumulation of cytotoxic agents.[1][2] Additionally, their amphiphilic nature allows them to intercalate into and disrupt the plasma membrane, altering its fluidity and the function of membrane-associated proteins.[3] Some derivatives also induce apoptosis through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[4]
Q2: What are the key structural features of 8-Chloro-10H-phenothiazin-3-ol that might influence its activity?
A2: The biological activity of phenothiazine derivatives is significantly influenced by substitutions on the tricyclic core. The chlorine atom at position 8 is an electron-withdrawing group that can enhance the compound's antipsychotic and cytotoxic potential. The hydroxyl group at position 3 can modulate the compound's solubility, membrane permeability, and potential for hydrogen bonding with biological targets. The unsubstituted nitrogen at position 10 is a site for further derivatization to tune the compound's pharmacokinetic and pharmacodynamic properties.
Q3: How should I prepare stock solutions of 8-Chloro-10H-phenothiazin-3-ol derivatives and what are the common solubility issues?
A3: Due to their generally lipophilic nature, phenothiazine derivatives often have low aqueous solubility.[5] It is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For working solutions in aqueous buffers or cell culture media, it is crucial to perform serial dilutions and ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays). Precipitation upon dilution into aqueous media is a common issue. See the Troubleshooting Guide for detailed strategies to address this.
Q4: Are there known off-target effects of phenothiazine derivatives that I should be aware of?
A4: Yes, phenothiazines are known to interact with a variety of receptors and cellular targets, a legacy of their development as neuroleptic agents.[6] These can include dopamine, histamine, serotonin, and adrenergic receptors.[6] In the context of cancer research, they can also affect calmodulin and protein kinase C activity.[2] It is important to include appropriate controls in your experiments to account for these potential off-target effects.
II. Troubleshooting Guides
This section provides solutions to common experimental problems encountered when working with 8-Chloro-10H-phenothiazin-3-ol and its derivatives.
Guide 1: Poor Compound Solubility and Precipitation in Assays
Symptom
Potential Cause
Troubleshooting Steps
Visible precipitate upon dilution in aqueous buffer or media.
The compound's solubility limit has been exceeded.
1. Decrease the final compound concentration. 2. Increase the final DMSO concentration (if tolerated by the assay, up to 0.5%).3. Use a co-solvent system. For example, prepare an intermediate dilution in a mixture of ethanol and water before the final dilution in the assay medium.[5]4. Consider formulation strategies such as the use of cyclodextrins to enhance solubility.
Inconsistent or non-reproducible results in biological assays.
Micro-precipitation or aggregation of the compound is occurring.
1. Vortex the stock solution vigorously before each use.2. Prepare fresh dilutions for each experiment.3. Filter the final working solution through a 0.22 µm syringe filter before adding to the assay.4. Perform a solubility assessment in your specific assay buffer prior to conducting the full experiment.[7]
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for addressing solubility challenges.
Guide 2: Overcoming Cellular Resistance in In Vitro Assays
Symptom
Potential Cause
Troubleshooting Steps
Higher than expected IC50 values in cancer cell lines.
1. Efflux pump activity: Overexpression of P-glycoprotein or other ABC transporters is a common resistance mechanism.[2]2. Altered drug target: Mutations or changes in the expression of the target protein.3. Enhanced DNA repair mechanisms. [4]
1. Co-administer with a known efflux pump inhibitor (e.g., verapamil) to see if this restores sensitivity.2. Use cell lines with known resistance profiles for comparison.3. Investigate downstream signaling pathways to confirm target engagement (e.g., Western blot for apoptosis markers like cleaved PARP or caspase-3).[4]
Reduced antimicrobial activity against certain bacterial strains.
1. Efflux pump overexpression: Similar to cancer cells, bacteria utilize efflux pumps to expel antimicrobial agents.[6]2. Biofilm formation: Bacteria within a biofilm are often more resistant to antimicrobials.3. Enzymatic degradation of the compound.
1. Test for synergy with known antibiotics. Phenothiazines can restore sensitivity to conventional antibiotics.[1]2. Use an efflux pump inhibitor such as reserpine in your susceptibility assays.3. Evaluate activity against both planktonic and biofilm-forming bacteria.
Mechanism of Efflux Pump-Mediated Resistance
Caption: Overexpression of efflux pumps reduces intracellular drug concentration.
III. Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a phenothiazine derivative against a cancer cell line.
Materials:
Adherent cancer cell line (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
8-Chloro-10H-phenothiazin-3-ol derivative stock solution (10 mM in DMSO)
Phosphate-buffered saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the phenothiazine derivative in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
Incubate for 48-72 hours.
MTT Assay:
Add 20 µL of MTT solution (5 mg/mL) to each well.
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Carefully aspirate the medium.
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Subtract the absorbance of the no-cell control from all other values.
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control) * 100.
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the MIC of a phenothiazine derivative against a bacterial strain.
Materials:
Bacterial strain (e.g., Staphylococcus aureus)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well round-bottom plates
8-Chloro-10H-phenothiazin-3-ol derivative stock solution (10 mg/mL in DMSO)
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
Compound Preparation:
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
Prepare a 2x working stock of the phenothiazine derivative in CAMHB. Add 100 µL of this to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
Inoculation:
Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10^6 CFU/mL.
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final inoculum in each well will be ~5 x 10^5 CFU/mL.
Incubation:
Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Compound Characterization and Stability
Q5: How can I confirm the identity and purity of my synthesized 8-Chloro-10H-phenothiazin-3-ol derivative?
A5: A combination of analytical techniques is recommended for full characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess purity. A purity of >95% is generally required for biological assays.
Q6: How stable are hydroxylated phenothiazine derivatives in solution?
A6: Phenothiazines can be susceptible to oxidation, particularly at the sulfur atom, which can be accelerated by light and air. Hydroxylated derivatives may also be prone to degradation.[8][9][10] It is recommended to:
Store stock solutions at -20°C or -80°C in amber vials to protect from light.
Prepare fresh working dilutions for each experiment.
Avoid repeated freeze-thaw cycles.
If stability is a concern, the integrity of the compound in the assay buffer over the course of the experiment can be monitored by HPLC-MS.[11]
V. References
Goyette, M.-A., et al. (2019). "Trifluoperazine, a clinically approved drug, promotes anti-tumor activity in prostate cancer." Oncotarget, 10(49), 5069–5082.
Kumar, S., et al. (2010). "Synthesis, Characterization and Antimicrobial Activity of Benzimidazolyl-Phenothiazine Derivatives." International Journal of Pharmaceutical Research, 2(2), 45-50.
Abdula, A. M., et al. (2024). "Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents." Heliyon, 10(10), e28573.
BenchChem. (2025). "Application Notes and Protocols for Cell-Based Assays with Phenothiazine Derivatives."
Martins, A., et al. (2023). "Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance." Medical Science and Discovery, 10(1), 1-8.
Hubmann, M. R., et al. (2002). "Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence." Analytical Chemistry, 74(14), 3431–3439.
Amaral, L., et al. (2015). "Possible Biological and Clinical Applications of Phenothiazines." In Vivo, 29(1), 1-16.
Motohashi, N., et al. (2006). "Chemical structure of phenothiazines and their biological activity." Current Drug Targets, 7(9), 1157-1171.
Spengler, G., et al. (2014). "Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases." Molecules, 19(7), 9884-9908.
Kaushik, D., et al. (2022). "Recent progress in biological activities of synthesized phenothiazines." European Journal of Medicinal Chemistry, 238, 114457.
Bourgeois-Nicolaos, N., et al. (2006). "In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship." Pathologie Biologie, 54(8-9), 464-467.
O'Neill, J. (2016). "Tackling Drug-Resistant Infections Globally: Final Report and Recommendations." Review on Antimicrobial Resistance.
Kristiansen, J. E., et al. (2007). "The potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells." PLoS One, 2(10), e1052.
Chen, J., et al. (2024). "Stability of Hydroxylated α-Fe2O3(0001) Surfaces." ACS Omega, 9(33), 35449–35457.
Juhas, M., et al. (2023). "Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells." Frontiers in Oncology, 13, 1285038.
Motohashi, N., et al. (2000). "Biological activity of phenothiazines." Yakugaku Zasshi, 120(5), 441-456.
Pluta, K., et al. (2011). "Recent progress in biological activities of synthesized phenothiazines." European Journal of Medicinal Chemistry, 46(8), 3179-3189.
Sinha, S., et al. (2011). "Synthesis and biological activity of phenothiazine derivatives." International Journal of Pharmaceutical Sciences and Research, 2(7), 1681-1689.
de Freitas, T. S., et al. (2023). "The potential of phenothiazinium dyes as cytotoxicity markers in cisplatin-treated cells." PeerJ, 11, e15478.
Lodziana, Z., et al. (2003). "The stability of the hydroxylated (0001) surface of alpha-Al2O3." The Journal of Chemical Physics, 118(24), 11179-11188.
Pyka, A., et al. (2006). "Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry." Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1238-1243.
Mahamoud, A., et al. (2006). "What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?" Antibiotics, 5(1), 1.
Delgado, D. R., et al. (2024). "Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems." Molecules, 29(12), 2901.
US Patent 4289768A. (1981). "Phenothiazine derivatives and a process for their preparation."
Kaczor, A. A., et al. (2023). "Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines." Molecules, 28(12), 4725.
Amaral, L., & Kristiansen, J. E. (2001). "Antimicrobial Activity of Phenothiazines." In Vivo, 15(6), 477-482.
Martins, M., et al. (2022). "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold." Organics, 3(4), 346-377.
Sharapa, D. I., et al. (2024). "Stability of Hydroxylated α-Fe2O3(0001) Surfaces." ACS Omega, 9(33), 35449-35457.
Mahamoud, A., et al. (2022). "What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?" Antibiotics, 11(7), 909.
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Expert Opinion on Drug Discovery, 1(2), 143-153.
Westermarck, A., et al. (2021). "Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells." PLoS One, 16(1), e0245433.
Costa, S. S., et al. (2018). "From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump." Journal of Medicinal Chemistry, 61(17), 7859–7870.
Pluta, K., et al. (2011). "Recent progress in biological activities of synthesized phenothiazines." European Journal of Medicinal Chemistry, 46(8), 3179-3189.
Ordway, D., et al. (2003). "Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains." International Journal of Antimicrobial Agents, 22(3), 250-253.
Sree, G. N., et al. (2016). "Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography." Journal of Taibah University for Science, 10(4), 543-551.
Mellado, M., et al. (2008). "Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives." Bioorganic & Medicinal Chemistry, 16(13), 6409-6420.
Enamine. (n.d.). "Aqueous Solubility Assay."
De Leenheer, A. P. (1973). "Thin-layer Chromatographic Identification of Phenothiazine Derivative Drugs." Journal of Chromatographic Science, 11(10), 520-524.
Lodziana, Z., & Nørskov, J. K. (2022). "Stability and formation of hydroxylated α − Al 2 O 3 ( 0001 ) surfaces at high temperatures." Physical Review B, 105(11), 115423.
Hansen, J. B., et al. (2020). "A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus." Frontiers in Microbiology, 11, 2038.
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Expert Opinion on Drug Discovery, 1(2), 143-153.
Technical Support Center: Strategic Modification of the Phenothiazine Scaffold for Enhanced Therapeutic Efficacy
Lead Application Scientist: Dr. Gemini Welcome to the technical support center for advanced drug development. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engage...
Author: BenchChem Technical Support Team. Date: February 2026
Lead Application Scientist: Dr. Gemini
Welcome to the technical support center for advanced drug development. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in modifying the phenothiazine scaffold, using 8-Chloro-10H-phenothiazin-3-ol as a core example. Our goal is to provide not just protocols, but the underlying strategic rationale to troubleshoot your experiments and guide your discovery process.
This section addresses the fundamental questions researchers should consider before embarking on a synthetic modification campaign. Understanding the core structure-activity relationships (SAR) is critical to designing derivatives with a higher probability of success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the 8-Chloro-10H-phenothiazin-3-ol scaffold that will influence its biological activity?
A1: The 8-Chloro-10H-phenothiazin-3-ol scaffold presents several key features that are historically significant for modulating biological activity. Analyzing these points is the first step in rational drug design.
The Tricyclic Core: The foundational phenothiazine ring system is a "privileged scaffold" in medicinal chemistry.[1] Its butterfly-like, non-planar structure is crucial for interacting with a variety of biological targets.[2]
C-8 Chloro Group: The position of the halogen substituent is critical. In traditional antipsychotic phenothiazines, an electron-withdrawing group at the C-2 position (equivalent to C-8 in this nomenclature depending on numbering) significantly enhances neuroleptic/antipsychotic activity.[3][4] This is a key locus for potency.
C-3 Hydroxyl Group: The phenolic hydroxyl group at C-3 offers a prime location for modification. It can act as a hydrogen bond donor, potentially aiding in receptor binding. More importantly, it is a versatile chemical handle for creating prodrugs (e.g., esters, ethers) to improve pharmacokinetic properties like solubility or membrane permeability.
N-10 Position: The secondary amine at the N-10 position is the most common and impactful site for modification. The nature of the substituent attached here profoundly influences the compound's pharmacological profile, determining its potency and target selectivity.[5][6] For neuroleptic activity, a three-carbon linker to a terminal tertiary amine is a classic and essential feature.[4][7]
S-5 Position: The sulfur atom at position 5 is susceptible to oxidation, forming a sulfoxide (S=O) or a sulfone (O=S=O). This modification drastically alters the molecule's electronics and conformation, which can change its biological activity or metabolic profile.
Q2: Beyond antipsychotic effects, what are the primary therapeutic targets for modified phenothiazines?
A2: While phenothiazines are historically known as dopamine receptor antagonists for treating psychosis, modern research has unveiled a wide array of potential applications by modifying the core structure.[1][8]
Oncology: Many phenothiazine derivatives exhibit potent anticancer activity.[5][9] They can induce apoptosis, inhibit tumor growth, and reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps like P-glycoprotein.[5][10]
Antimicrobial Agents: The phenothiazine scaffold is a promising starting point for developing new antibacterial and antifungal agents.[3][11][12] Like in cancer, they can combat resistance by inhibiting bacterial efflux pumps.[5]
Neuroprotection: Recent studies have identified phenothiazine derivatives as potent inhibitors of ferroptosis, a form of programmed cell death implicated in ischemic stroke and other neurodegenerative diseases.[13]
Antimalarial & Antifungal Activity: Molecular hybridization of the phenothiazine core has produced compounds with significant activity against resistant P. falciparum (malaria) and various fungal species.[9]
Q3: What are the most common challenges I should anticipate when working with novel phenothiazine derivatives?
A3: Researchers commonly face several hurdles:
Poor Aqueous Solubility: The lipophilic nature of the tricyclic core often leads to poor solubility, complicating in vitro assays and limiting in vivo bioavailability.
Chemical Instability: The phenothiazine nucleus, particularly the sulfur atom, can be sensitive to oxidation. N-substituted derivatives can also be unstable under certain conditions; for example, N-phosphorylated phenothiazines have been reported to decompose easily.[2]
Off-Target Effects & Toxicity: As phenothiazines can interact with a wide range of receptors (dopaminergic, histaminergic, adrenergic), new derivatives may exhibit off-target effects.[5] Common side effects of first-generation compounds include extrapyramidal symptoms and cardiac arrhythmias.[8][14] A key goal of modification is to enhance selectivity for the desired target to minimize such toxicities.
Synthetic Difficulties: While many synthetic routes exist, achieving high yields and purity can be challenging, especially with multi-step syntheses. Microwave-assisted synthesis has been explored as a greener and more efficient alternative to conventional methods.[11]
The following diagram summarizes the key modification sites on the phenothiazine core and their general impact on biological activity.
Caption: Key modification sites on the phenothiazine core.
Q4: How can I strategically modify the N-10 position to introduce new side chains, and what is a reliable protocol?
A4: Alkylation of the N-10 position is the most powerful strategy for altering the efficacy and target profile of a phenothiazine.[6] The choice of the alkylating agent is paramount. For example, introducing a piperazine moiety often enhances antipsychotic potency, while other side chains can confer anticancer or antimicrobial properties.[3][15]
This protocol describes a general procedure for attaching a 3-carbon amino-alkyl chain, a classic modification for neuroleptic activity.
Objective: To synthesize 8-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazin-3-ol.
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 8-Chloro-10H-phenothiazin-3-ol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. The solution should change color, indicating the formation of the phenothiazine anion.
Alkylation: Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) to the reaction mixture. Note: The free base can also be used if available. Heat the reaction to 60-70 °C and stir overnight.
Work-up: Cool the reaction to room temperature. Slowly quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Q5: My modified compound has poor aqueous solubility. What are some effective troubleshooting strategies?
A5: This is a very common issue. Here are several proven approaches:
Salt Formation: If your derivative contains a basic nitrogen (e.g., in a dimethylamino or piperazine side chain), it can be converted into a more soluble hydrochloride or other pharmaceutically acceptable salt. This is achieved by treating a solution of the purified compound (e.g., in diethyl ether or methanol) with a solution of HCl in ether or with gaseous HCl.
Introduction of Polar Groups: Consider adding polar functional groups to the scaffold. One strategy is "molecular hybridization," where the phenothiazine is linked to a polar pharmacophore like an amino acid or a small peptide.[9]
Prodrug Approach: The C-3 hydroxyl group is ideal for this. It can be esterified with a hydrophilic group (e.g., succinic acid) which can be cleaved in vivo to release the active drug.
Pegylation: For high-value candidates, conjugation with polyethylene glycol (PEG) can dramatically improve solubility and pharmacokinetic properties, a strategy successfully used for other anticancer phenothiazines.[6]
Workflow Diagram: From Synthesis to Solubility Enhancement
Caption: General workflow for synthesis and solubility troubleshooting.
This section covers common issues encountered after synthesis and purification.
Frequently Asked Questions (FAQs)
Q6: My N-10 alkylation reaction has a very low yield. What are the likely causes?
A6: Low yields in this reaction typically stem from a few key areas:
Ineffective Deprotonation: Sodium hydride (NaH) requires a truly anhydrous solvent. Any trace moisture will consume the base. Ensure your DMF is freshly distilled or from a sealed bottle. For a less reactive but often effective alternative, consider using potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile, though this may require higher temperatures and longer reaction times.
Base/Solvent Incompatibility: The choice of base and solvent is crucial and can dramatically affect product distribution.[2] Strong bases like NaH in polar aprotic solvents like DMF are generally effective for deprotonating the N-10 amine.
Side Reactions: The C-3 hydroxyl group is also acidic and can be deprotonated by a strong base like NaH. This can lead to O-alkylation as a competing side reaction. To avoid this, you may need to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before N-alkylation and deprotect it in a subsequent step.
Poor Quality Alkylating Agent: Ensure your alkylating agent is pure. If using a hydrochloride salt, a second equivalent of base may be needed to neutralize the HCl first.
Q7: My modified compound is highly active in my primary in vitro assay, but shows significant cytotoxicity in control cell lines. What are my next steps?
A7: This is a common and important challenge in drug discovery, indicating a lack of selectivity.
Perform a SAR study: Synthesize a small library of analogues to probe which parts of your molecule are responsible for the desired activity versus the toxicity. For example, is the cytotoxicity linked to the lipophilicity of the side chain? Can you replace a functional group to reduce toxicity while maintaining primary activity?
Reduce Lipophilicity: High lipophilicity (often measured as logP) can lead to non-specific membrane interactions and general toxicity.[10] Consider introducing more polar groups or shortening alkyl chains to reduce the overall logP value.
Molecular Hybridization: As mentioned before, linking your phenothiazine to another pharmacophore known to target a specific cell type (e.g., a tumor-targeting peptide) can improve selectivity and reduce systemic toxicity.[9]
Target Deconvolution: Use in silico docking or experimental methods to identify the potential off-targets responsible for the cytotoxicity. This knowledge can guide future design iterations.
References
Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. [Link]
Kenia, H., Shivkumar, B., Kotnal, R. B., Ramesha, A., et al. (n.d.). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]
Ferreira, A., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 27(1), 276. [Link]
Eslami, S., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Asbpa, 1(1). [Link]
Gupta, R. R., et al. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(1), 195-202. [Link]
O'Sullivan, S., et al. (2021). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 6(30), 19685–19706. [Link]
Mroczyńska, K., et al. (2023). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 28(20), 7109. [Link]
Kumar, S., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Benzimidazolyl-Phenothiazine Derivatives. International Journal of Pharmaceutical Research, 2(2). [Link]
Li, C., et al. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry, 213, 113175. [Link]
Uivarosi, V., et al. (2017). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Clujul Medical, 90(3), 327–334. [Link]
Slideshare. (n.d.). SAR of phenothiazine.pptx. [Link]
Mutsaddi, M., et al. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus, 14(12), e32271. [Link]
National Center for Biotechnology Information. (n.d.). 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide. PubChem. [Link]
Csedo, C., et al. (2015). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. ResearchGate. [Link]
National Institutes of Health. (n.d.). Phenothiazine. In StatPearls. [Link]
PK Sampath Classes. (2020, April 12). SAR of Phenothiazine | With examples in Easy Way | BP 402T [Video]. YouTube. [Link]
Borges, A., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 5(2), 46-77. [Link]
Horn, A. S., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. [Link]
El-Faham, A., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(10), e28573. [Link]
El-Faham, A., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(10), e28573. [Link]
Navigating the Labyrinth of Phenothiazine Synthesis: A Technical Support Guide
Welcome to the technical support center for phenothiazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for phenothiazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile scaffold. Phenothiazines, while foundational in medicinal chemistry, present a unique set of synthetic challenges. This resource aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. We will move beyond simple protocol recitation to explore the causality behind common pitfalls, ensuring a robust and reproducible synthetic workflow.
Section 1: Troubleshooting Core Synthesis and Cyclization Reactions
The formation of the tricyclic phenothiazine core is the foundational step, and it is often fraught with challenges related to regioselectivity and reaction conditions.
Q1: My thionation of a substituted diphenylamine is giving me a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
A1: This is a classic challenge in phenothiazine synthesis, particularly with meta-substituted diphenylamines. The high temperatures typically employed in traditional thionation reactions using elemental sulfur and a catalyst like iodine can lead to poor regioselectivity, often resulting in a nearly 1:1 mixture of isomers.
The Underlying Chemistry: The electrophilic thionation can occur at either of the two positions ortho to the amino group on the unsubstituted ring. The electronic nature of the substituent on the other ring has a limited directing effect under harsh thermal conditions.
Strategies for Control:
The Smiles Rearrangement: This is the most reliable method for achieving regiocontrol. It is a multi-step process, but it provides unambiguous access to a single regioisomer. The general sequence involves the synthesis of a 2-amino-2'-nitrodiphenyl sulfide derivative, which then undergoes an intramolecular aromatic nucleophilic substitution (the Smiles Rearrangement) upon treatment with a base to form the phenothiazine ring system.
Modern Catalytic Methods: Recent advances have shown that certain transition metal-catalyzed reactions can offer improved regioselectivity under milder conditions compared to traditional thionation.
Section 2: Addressing Side Reactions and Impurity Formation
The electron-rich nature of the phenothiazine core makes it susceptible to a variety of side reactions, most notably oxidation.
Q2: I am observing unexpected polar impurities in my final product, and the mass spectrometry data suggests the addition of one or two oxygen atoms. What is happening and how can I prevent it?
A2: You are likely observing the oxidation of the sulfur atom in the phenothiazine ring. This is one of the most common pitfalls in phenothiazine chemistry. The sulfur atom is readily oxidized to a sulfoxide (S=O) and further to a sulfone (SO₂).
The Mechanism of Oxidation: The lone pair of electrons on the sulfur atom is susceptible to attack by oxidizing agents. This can be atmospheric oxygen, especially under harsh reaction conditions (high temperatures, prolonged reaction times), or oxidizing agents introduced during the reaction or workup.
Troubleshooting and Prevention:
Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon, especially if heating for extended periods. This simple precaution can significantly reduce the formation of oxidized byproducts.
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
Careful Choice of Reagents: Be mindful of the oxidizing potential of all reagents in your reaction mixture.
Controlled Workup: During the workup, avoid unnecessarily prolonged exposure to air. If performing chromatography, use fresh, high-quality solvents and consider adding a small amount of a reducing agent like sodium thiosulfate to the aqueous layers during extraction if compatible with your product.
Q3: My N-alkylation or N-acylation reaction is sluggish and gives low yields. What factors should I consider for optimization?
A3: Incomplete N-functionalization is a frequent issue. The reactivity of the nitrogen atom in the phenothiazine core can be influenced by several factors.
Key Optimization Parameters:
Parameter
Rationale and Troubleshooting
Base
The choice of base is critical for deprotonating the N-H group. For alkylations, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary. For acylations, milder bases like triethylamine (TEA) or pyridine may suffice. If your reaction is sluggish, consider using a stronger base.
Solvent
Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally good choices as they can dissolve the phenothiazine and the base. Ensure your solvent is anhydrous, as water can quench the base and hinder the reaction.
Temperature
While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. A stepwise increase in temperature can help to find the optimal condition without promoting side reactions.
Leaving Group
The nature of the leaving group on your electrophile is important. Iodides are typically more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride and the reaction is slow, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
Section 3: Purification and Characterization Challenges
The final step of isolating a pure phenothiazine derivative can be challenging due to the nature of the compound and potential impurities.
Q4: I am struggling to purify my phenothiazine derivative. Column chromatography gives poor separation, and recrystallization is not effective. What are my options?
A4: Purification of phenothiazine derivatives can indeed be difficult due to their often similar polarities to byproducts and their tendency to streak on silica gel.
Purification Strategies:
Column Chromatography:
Solvent System: A common starting point is a gradient of ethyl acetate in hexane. For more polar compounds, dichloromethane/methanol mixtures can be effective.
Tailing Reduction: Tailing on silica gel is often due to the basicity of the nitrogen atom. Adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent can significantly improve peak shape.
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography.
Recrystallization:
Solvent Screening: A systematic screening of solvents is key. Common solvents for recrystallizing phenothiazines include ethanol, isopropanol, toluene, and mixtures like ethyl acetate/hexane.
Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step before allowing the solution to cool is crucial.
Chemical Purification (for the parent phenothiazine):
A clever method for purifying the parent phenothiazine involves its reaction with dihydropyran to form a crystalline adduct. This adduct can be easily separated from impurities by filtration and then hydrolyzed back to the pure phenothiazine.
Q5: How can I use NMR spectroscopy to confirm the structure of my phenothiazine derivative and rule out common isomers or byproducts?
A5: ¹H and ¹³C NMR are powerful tools for characterizing phenothiazine derivatives.
Key Spectroscopic Features:
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show a complex pattern of multiplets corresponding to the protons on the benzene rings. The integration of this region should correspond to the correct number of aromatic protons. The N-H proton, if present, is often a broad singlet and its chemical shift can be concentration-dependent.
¹³C NMR: The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen and sulfur atoms, are diagnostic. As mentioned in the table in Q2, oxidation at the sulfur atom leads to a significant downfield shift of the adjacent carbons.
Distinguishing Regioisomers: For substituted phenothiazines, careful analysis of the coupling patterns and chemical shifts in the ¹H NMR spectrum can help to distinguish between regioisomers. 2D NMR techniques like COSY and HMBC can be invaluable for unambiguously assigning the structure.
Section 4: Experimental Protocols and Workflows
To provide a practical starting point, here are some generalized experimental protocols.
Protocol 1: General Procedure for N-Alkylation of Phenothiazine
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenothiazine (1.0 eq).
Add anhydrous DMF (or THF) to dissolve the phenothiazine.
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.
Carefully quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography or recrystallization.
Workflow for Troubleshooting Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation of phenothiazines.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the typical color of a phenothiazine reaction?
A: Phenothiazine and its derivatives are often pale yellow crystalline solids. Solutions can range from colorless to yellow. The development of a pink or reddish color can sometimes indicate the formation of oxidized impurities.
Q: Are there any safety concerns I should be aware of?
A: Yes. Many phenothiazine derivatives are biologically active and should be handled with appropriate personal protective equipment (PPE). Some reagents used in the synthesis, such as sodium hydride, are highly reactive and require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q: Can I use microwave synthesis for phenothiazine derivatives?
A: Microwave-assisted synthesis can be a very effective method for accelerating reactions and improving yields in phenothiazine synthesis. However, careful optimization of the reaction time and temperature is necessary to avoid decomposition and side reactions.
References
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.[Link]
Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. National Institutes of Health (NIH).[Link]
Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv.[Link]
Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C–S and C–N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols. ResearchGate.[Link]
Purification of phenothiazine - US3381007A.
1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate.[Link]
Synthesis of phenothiazines via Smiles rearrangement. ResearchGate.[Link]
Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. ACS Publications.[Link]
Thioamide synthesis by thionation. Organic Chemistry Portal.[Link]
Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials.[Link]
The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. ResearchGate.[Link]
Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. National Institutes of Health (NIH).[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to Phenothiazine Derivatives: Unraveling the Profile of 8-Chloro-10H-phenothiazin-3-ol
In the vast landscape of medicinal chemistry, the phenothiazine scaffold stands as a cornerstone, giving rise to a plethora of derivatives with diverse pharmacological activities.[1] These tricyclic heterocyclic compound...
Author: BenchChem Technical Support Team. Date: February 2026
In the vast landscape of medicinal chemistry, the phenothiazine scaffold stands as a cornerstone, giving rise to a plethora of derivatives with diverse pharmacological activities.[1] These tricyclic heterocyclic compounds have revolutionized the treatment of psychosis and have found applications as antihistamines, antiemetics, and even in the realm of cancer research.[2][3] This guide provides an in-depth comparative analysis of a lesser-known derivative, 8-Chloro-10H-phenothiazin-3-ol, with its more established counterparts. Due to the limited direct experimental data on 8-Chloro-10H-phenothiazin-3-ol, this comparison will leverage established structure-activity relationships (SAR) to infer its potential properties and benchmark it against well-characterized phenothiazines.
The Phenothiazine Core: A Privileged Scaffold
The 10H-phenothiazine nucleus, a tricyclic system with a central thiazine ring flanked by two benzene rings, is the common structural feature of this class of compounds.[1] The versatility of this scaffold lies in the ability to introduce various substituents at different positions, primarily at the C2, C3, C7, and N10 positions, leading to a wide spectrum of biological activities.[4] The antipsychotic properties of many phenothiazines are primarily attributed to their ability to antagonize dopamine D2 receptors in the central nervous system.[5][6]
Introducing 8-Chloro-10H-phenothiazin-3-ol: A Molecule of Interest
8-Chloro-10H-phenothiazin-3-ol is a phenothiazine derivative with a chlorine atom at the C8 position and a hydroxyl group at the C3 position.[7] While detailed experimental data on its biological activity and physicochemical properties are not extensively reported in publicly available literature, we can deduce its potential characteristics based on the well-established SAR of the phenothiazine class.
Comparative Analysis: Benchmarking Against Key Phenothiazine Derivatives
To understand the potential of 8-Chloro-10H-phenothiazin-3-ol, we will compare it against four widely studied phenothiazine derivatives: Chlorpromazine, Thioridazine, Fluphenazine, and Promethazine. These compounds represent different structural subclasses and exhibit a range of pharmacological effects.
Antipsychotic Activity: The Dopamine D2 Receptor Antagonism
The primary mechanism of antipsychotic action for most phenothiazines is the blockade of dopamine D2 receptors.[5] The nature and position of substituents on the phenothiazine ring and the composition of the N10 side chain are critical for this activity.
Structure-Activity Relationship Insights:
C2-Substitution: An electron-withdrawing group at the C2 position, such as a chlorine atom (as in Chlorpromazine) or a trifluoromethyl group (as in Fluphenazine), is known to enhance antipsychotic potency.[8]
N10-Side Chain: A three-carbon aliphatic chain separating the ring nitrogen from the terminal amine is optimal for neuroleptic activity. The nature of the terminal amine (aliphatic, piperidine, or piperazine) influences potency and the side-effect profile.[6]
Inference for 8-Chloro-10H-phenothiazin-3-ol:
The chlorine atom at the C8 position is an electron-withdrawing group, which could contribute to some level of antipsychotic activity. However, the lack of a substituent at the C2 position, which is considered optimal, might result in lower potency compared to derivatives like Chlorpromazine and Fluphenazine.[8] Furthermore, the absence of the N10-alkylamine side chain, crucial for dopamine receptor antagonism, suggests that 8-Chloro-10H-phenothiazin-3-ol itself is unlikely to be a potent antipsychotic. It could, however, serve as a valuable intermediate for the synthesis of more complex and active derivatives.
Experimental Protocols
To empirically determine the activity of novel phenothiazine derivatives like 8-Chloro-10H-phenothiazin-3-ol, a series of in vitro and in vivo assays are essential.
Protocol 1: Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor, a key indicator of potential antipsychotic activity.
Methodology:
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
Radioligand Binding: The prepared membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) and varying concentrations of the test compound (8-Chloro-10H-phenothiazin-3-ol or other derivatives).
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Caption: Workflow for Dopamine D2 Receptor Binding Assay.
Other Potential Biological Activities
Beyond antipsychotic effects, phenothiazines exhibit a wide range of biological activities.
Antihistaminic Activity: Promethazine, for instance, is a potent H1 receptor antagonist, which accounts for its use as an antihistamine and sedative.[9] The structural features for antihistaminic activity differ from those for antipsychotic effects, often involving a two-carbon linker in the N10 side chain. Given the lack of this side chain, 8-Chloro-10H-phenothiazin-3-ol is unlikely to be a potent antihistamine.
Antioxidant Properties: The phenothiazine nucleus itself can act as an antioxidant.[5] The presence of a hydroxyl group on the aromatic ring of 8-Chloro-10H-phenothiazin-3-ol could potentially enhance its antioxidant capacity by acting as a hydrogen donor to scavenge free radicals.
Anticancer Potential: Several phenothiazine derivatives have shown promise as anticancer agents, often through mechanisms involving the inhibition of protein kinase C or the induction of apoptosis.[2][10] The specific substitution pattern of 8-Chloro-10H-phenothiazin-3-ol would require dedicated screening to determine any potential cytotoxic activity against cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit cell proliferation, a primary screen for potential anticancer activity.
Methodology:
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Synthesis of Phenothiazine Derivatives: A General Overview
The synthesis of phenothiazine derivatives typically involves the cyclization of a substituted diphenylamine with elemental sulfur in the presence of a catalyst like iodine.
General Synthetic Pathway:
Caption: General Synthesis of the Phenothiazine Core.
Conclusion: A Molecule with Untapped Potential
8-Chloro-10H-phenothiazin-3-ol represents an intriguing yet understudied member of the phenothiazine family. Based on established structure-activity relationships, it is unlikely to be a potent antipsychotic in its current form due to the absence of the critical N10-alkylamine side chain and the suboptimal positioning of the chloro substituent for dopamine receptor antagonism. However, its hydroxyl and chloro substitutions on the phenothiazine core suggest potential for other biological activities, such as antioxidant effects.
The true value of 8-Chloro-10H-phenothiazin-3-ol may lie in its role as a key intermediate for the synthesis of novel, more complex phenothiazine derivatives. Further investigation through the experimental protocols outlined in this guide is necessary to fully elucidate its pharmacological profile and unlock its potential in drug discovery and development.
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National Center for Biotechnology Information. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. [Link]
American Chemical Society. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]
ResearchGate. Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. [Link]
Institute of Pharmacology, Polish Academy of Sciences. Chemical structure of phenothiazines and their biological activity. [Link]
Oriental Journal of Chemistry. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. [Link]
ChemSynthesis. 8-chloro-10H-phenothiazin-3-ol - C12H8ClNOS, density, melting point, boiling point, structural formula, synthesis. [Link]
PubMed. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. [Link]
Royal Society of Chemistry. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. [Link]
PubMed Central. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. [Link]
SciSpace. Synthesis and biological activity of phenothiazine derivatives. [Link]
PubMed. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis. [Link]
eGPAT. Chemistry of phenothiazine antipsychotics. [Link]
ResearchGate. Chemical structure of phenothiazines and their biological activity | Request PDF. [Link]
Efficacy Blueprint: A Comparative Analysis of 8-Chloro-10H-phenothiazin-3-ol and Congeneric Phenothiazines
This guide provides a comprehensive technical comparison of the therapeutic potential of "8-Chloro-10H-phenothiazin-3-ol" and related phenothiazine compounds. Designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of the therapeutic potential of "8-Chloro-10H-phenothiazin-3-ol" and related phenothiazine compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of this versatile class of heterocyclic compounds. While direct experimental data for 8-Chloro-10H-phenothiazin-3-ol is not extensively available in peer-reviewed literature, this guide extrapolates its probable efficacy based on robust data from structurally similar analogs.
The Phenothiazine Scaffold: A Privileged Structure in Medicinal Chemistry
Phenothiazine, a tricyclic aromatic compound, serves as a cornerstone in the development of a wide array of therapeutic agents. First synthesized in 1883, its derivatives have demonstrated significant biological activities, most notably as antipsychotics, but also as anticancer, antimicrobial, and antioxidant agents.[1][2][3] The pharmacological versatility of the phenothiazine nucleus is attributed to its unique butterfly-like conformation and the amenability of its nitrogen and aromatic rings to chemical modification.[4] These modifications can profoundly influence the compound's interaction with biological targets and its overall therapeutic profile.
Synthesis of Phenothiazine Derivatives: Pathways to Novel Therapeutics
The synthesis of phenothiazine derivatives can be achieved through several established methods. A common approach involves the Ullmann condensation, which is a copper-catalyzed reaction of an appropriately substituted 2-aminothiophenol with a substituted o-halobenzene.[5] Another classical method is the thionation of diphenylamines with sulfur, often catalyzed by iodine.[6]
For the synthesis of the target compound, 8-Chloro-10H-phenothiazin-3-ol (alternatively named 2-chloro-7-hydroxyphenothiazine), a plausible synthetic route would involve the reaction of a chloro-substituted aminothiophenol with a hydroxy-substituted halobenzene or vice versa, followed by cyclization. The specific starting materials would be selected to yield the desired substitution pattern on the resulting phenothiazine core.
Experimental Protocol: General Synthesis of a Substituted Phenothiazine via Ullmann Condensation
This protocol provides a general framework for the synthesis of substituted phenothiazines. The specific reactants and conditions may require optimization for the synthesis of 8-Chloro-10H-phenothiazin-3-ol.
Materials:
Substituted 2-aminothiophenol
Substituted o-halobenzene
Copper (I) iodide (CuI)
L-proline
Cesium carbonate (Cs₂CO₃)
Dimethylformamide (DMF), anhydrous
Standard laboratory glassware for organic synthesis
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the substituted 2-aminothiophenol (1.0 eq), substituted o-halobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and Cs₂CO₃ (2.0 eq).
Add anhydrous DMF to the flask to dissolve the reactants.
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the desired phenothiazine derivative.
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Efficacy of Phenothiazine Derivatives
The biological activity of phenothiazine derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system and the side chain at the N-10 position.
Antimicrobial Activity
Phenothiazines have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[7] The presence of a chlorine atom on the phenothiazine ring has been shown to be a significant contributor to its antibacterial potency.[7]
Table 1: Comparative Antimicrobial Activity of Selected Phenothiazine Derivatives
Based on the established SAR, the 8-chloro substitution in the target compound is expected to confer significant antimicrobial activity. The 3-hydroxy group may further modulate this activity, potentially by altering the compound's solubility and interaction with bacterial cell membranes. Direct experimental validation is required to confirm this prediction.
Anticancer Activity
Numerous phenothiazine derivatives have been investigated for their anticancer properties, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[4] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[8][9]
Table 2: Comparative Cytotoxicity of Selected Phenothiazine Derivatives
Disruption of K-Ras localization, apoptosis, autophagy
8-Chloro-10H-phenothiazin-3-ol (Predicted)
Various
Unknown
Predicted to induce apoptosis
N/A
The chloro-substitution on the phenothiazine ring is a common feature in many biologically active derivatives, including those with anticancer properties. The hydroxyl group at the 3-position could potentially participate in hydrogen bonding interactions with biological targets, thereby influencing its cytotoxic profile.
Key Signaling Pathways and Mechanisms of Action
Phenothiazines exert their diverse biological effects by interacting with multiple cellular targets and signaling pathways.
Dopamine Receptor Antagonism
The antipsychotic effects of many phenothiazines are primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[4] This antagonism helps to alleviate the positive symptoms of psychosis.
Dopamine D2 receptor antagonism by phenothiazines.
Induction of Apoptosis in Cancer Cells
Phenothiazines can trigger programmed cell death in cancer cells through various mechanisms, including the modulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[9] These pathways are crucial for cell survival and proliferation, and their inhibition can lead to apoptosis.
Modulation of cancer cell signaling pathways by phenothiazines.
Standardized Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of phenothiazine derivatives on a cancer cell line.
Materials:
Cancer cell line (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Phenothiazine compound stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Phosphate-buffered saline (PBS)
Microplate reader
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the phenothiazine compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Workflow: From Synthesis to Efficacy Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of novel phenothiazine derivatives.
General workflow for phenothiazine drug discovery.
Conclusion and Future Directions
The phenothiazine scaffold remains a highly valuable platform for the discovery of new therapeutic agents. While direct experimental evidence for the efficacy of 8-Chloro-10H-phenothiazin-3-ol is currently limited, the established structure-activity relationships of this class of compounds strongly suggest its potential as a bioactive molecule, particularly in the realms of antimicrobial and anticancer research. The presence of the 8-chloro substituent is a known potentiator of biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its derivatives to fully elucidate their therapeutic potential and mechanisms of action. Such studies will undoubtedly contribute to the development of novel and effective treatments for a range of diseases.
References
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Institutes of Health. [Link]
Synthesi s and biological activity of phenothiazine derivatives. SciSpace. [Link]
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. [Link]
Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. National Institutes of Health. [Link]
(PDF) Synthesis and Biological Activity of Phenothiazine Derivatives. ResearchGate. [Link]
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Do Phenothiazines Possess Antimicrobial and Efflux Inhibitory Properties? PubMed. [Link]
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(PDF) Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate. [Link]
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A Comparative Guide to the Synthesis and Characterization of 8-Chloro-10H-phenothiazin-3-ol and its Analogs
This guide provides a comprehensive cross-validation of experimental approaches for the synthesis and characterization of 8-Chloro-10H-phenothiazin-3-ol. Recognizing the limited direct experimental data for this specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive cross-validation of experimental approaches for the synthesis and characterization of 8-Chloro-10H-phenothiazin-3-ol. Recognizing the limited direct experimental data for this specific compound, this document establishes a robust analytical framework by comparing its expected properties and behaviors with well-documented phenothiazine analogs. This comparative approach allows researchers to anticipate experimental outcomes, troubleshoot synthesis, and accurately characterize novel derivatives.
Introduction: The Versatile Phenothiazine Scaffold
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that forms the backbone of numerous therapeutic agents.[1][2][3] Their broad pharmacological applications, including antipsychotic, antiemetic, antihistaminic, and anticancer activities, stem from the diverse functionalization possible on the phenothiazine core.[1][2][3] The introduction of substituents, such as the chloro and hydroxyl groups in 8-Chloro-10H-phenothiazin-3-ol, can significantly modulate the biological and physicochemical properties of the molecule.[2] This guide will explore various synthetic routes and analytical techniques applicable to this class of compounds, providing researchers with the necessary tools for successful synthesis and validation.
I. Synthesis of the Phenothiazine Core: A Comparative Overview
The synthesis of the phenothiazine nucleus is a critical first step. Several methods have been reported, each with its own advantages and limitations. Here, we compare two common approaches: a conventional thermal method and a modern microwave-assisted synthesis.
A. Conventional Synthesis via Smiles Rearrangement
The Smiles rearrangement is a classical and widely used method for the synthesis of phenothiazines.[3][4] This intramolecular nucleophilic aromatic substitution reaction typically involves the reaction of a 2-aminothiophenol derivative with a suitably substituted o-halonitrobenzene.[3][4]
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of 8-Chloro-10H-phenothiazin-3-ol via Smiles Rearrangement.
Detailed Protocol:
Formation of the Diarylsulfide Intermediate:
In a round-bottom flask, dissolve 2-amino-5-chlorobenzenethiol (1 equivalent) and 2-chloro-5-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or DMF.
Add a base, for example, potassium carbonate or sodium hydroxide (2-3 equivalents), to facilitate the condensation reaction.
Heat the mixture to reflux for several hours until the starting materials are consumed (monitor by TLC).
Allow the reaction to cool, then pour into water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diarylsulfide intermediate.
Dissolve the crude diarylsulfide intermediate in a high-boiling polar aprotic solvent like DMF or DMSO.
Add a strong base, such as sodium hydride or potassium tert-butoxide (1.5-2 equivalents), portion-wise at room temperature.
Heat the reaction mixture to promote the intramolecular cyclization. The reaction progress can be monitored by TLC.
After completion, cool the reaction mixture and quench carefully with water.
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to afford the desired 8-Chloro-10H-phenothiazin-3-ol.
B. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, increase yields, and often improve product purity.[2] This approach is particularly effective for the synthesis of heterocyclic compounds like phenothiazines.[2]
Conceptual Workflow:
Caption: Conceptual workflow for microwave-assisted synthesis of a substituted phenothiazine.
Detailed Protocol:
Synthesis of the Biphenyl Amine Intermediate:
In a microwave-safe vessel, combine the o-substituted aniline (e.g., 2-amino-5-chlorothiophenol) (1 equivalent) and the p-substituted phenol (e.g., 4-chlorophenol) (1 equivalent) in a minimal amount of absolute ethanol.
Add a catalytic amount of zinc chloride.
Seal the vessel and subject it to microwave irradiation for 5-6 minutes with intermittent cooling.[2]
After cooling, the resulting biphenyl amine derivative can be isolated by precipitation or extraction.
Thionation to Form the Phenothiazine Ring:
Thoroughly grind the biphenyl amine intermediate (1 equivalent) with sulfur (2 equivalents) and a catalytic amount of iodine.[2]
Place the mixture in a microwave-safe vessel and irradiate for 8-10 minutes with intermittent cooling.[2]
After the reaction, wash the solid product with distilled water and a small amount of alcohol to remove impurities.
Recrystallize the crude product from a suitable solvent like methanol to obtain the pure phenothiazine derivative.[2]
Comparative Analysis of Synthetic Methods
Feature
Conventional Synthesis (Smiles Rearrangement)
Microwave-Assisted Synthesis
Reaction Time
Several hours to days
Minutes
Energy Consumption
High
Low
Yields
Moderate to good
Often higher
Scalability
Well-established for large scale
Can be challenging for large scale
Reagent/Solvent Use
Often requires stoichiometric strong bases and high-boiling solvents
Can be performed with catalytic reagents and minimal solvent
Control over Reaction
Good control over temperature and additions
Rapid heating can sometimes lead to side reactions if not optimized
II. Physicochemical Characterization and Cross-Validation
Accurate characterization of the synthesized 8-Chloro-10H-phenothiazin-3-ol is paramount. While direct experimental data for this specific molecule is scarce, we can predict and cross-validate our findings by comparing them with data from analogous phenothiazine derivatives reported in the literature.
A. Analytical Techniques
A suite of analytical techniques should be employed for comprehensive characterization:[4][5][6][7]
Melting Point: To determine purity.
Infrared (IR) Spectroscopy: To identify key functional groups (N-H, O-H, C-S, C-Cl).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[5]
X-Ray Diffraction: For unambiguous structure determination of crystalline products.[8]
B. Expected Spectroscopic Data for 8-Chloro-10H-phenothiazin-3-ol
Based on the known spectral data of similar phenothiazine derivatives, we can anticipate the following:
Technique
Expected Observations for 8-Chloro-10H-phenothiazin-3-ol
Phenothiazine derivatives consistently show a characteristic N-H stretch.[1] The presence of a hydroxyl group will introduce a broad O-H stretch. The C-S and C-Cl stretches are expected in their typical regions.
The N-H proton of the phenothiazine ring typically appears as a broad singlet in the downfield region.[2] The phenolic O-H proton will also be a singlet. The aromatic protons will exhibit complex splitting patterns due to the substitution.
¹³C NMR (DMSO-d₆, δ ppm)
~110-150 (aromatic carbons), with specific shifts influenced by the electron-withdrawing chloro group and electron-donating hydroxyl and amino groups.
The chemical shifts of the aromatic carbons will be diagnostic of the substitution pattern. Data from similar chlorinated and hydroxylated phenothiazines can be used for comparison.[1]
Mass Spec (m/z)
Molecular ion peak at [M]⁺ ≈ 249.72, with a characteristic [M+2]⁺ peak due to the chlorine isotope.
The molecular weight of C₁₂H₈ClNOS is 249.72 g/mol .[9] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.
III. Biological Activity Assessment: An Outlook
Phenothiazine derivatives are well-known for their diverse biological activities.[1][2][3] While the specific biological profile of 8-Chloro-10H-phenothiazin-3-ol is not extensively documented, we can infer potential activities based on its structural features and comparison with related compounds.
A. Potential Antimicrobial Activity
Many phenothiazine derivatives exhibit significant antimicrobial properties.[1][2][5][10] The presence of a halogen, such as chlorine, on the phenothiazine ring has been shown to contribute to this activity.[1]
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
Serial Dilution of the Test Compound: Prepare a series of twofold dilutions of 8-Chloro-10H-phenothiazin-3-ol in the broth medium in a 96-well microtiter plate.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
B. Potential Anticancer Activity
The phenothiazine scaffold is also a promising pharmacophore for the development of anticancer agents.[3] The mechanism of action can involve various pathways, including the inhibition of cholinesterase or interaction with other cellular targets.[7][11]
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of 8-Chloro-10H-phenothiazin-3-ol for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Biological Activity Data of Phenothiazine Analogs
This comparative data suggests that 8-Chloro-10H-phenothiazin-3-ol is a promising candidate for both antimicrobial and anticancer screening.
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of 8-Chloro-10H-phenothiazin-3-ol. By leveraging established protocols for analogous phenothiazine derivatives and employing a comparative analytical approach, researchers can confidently navigate the experimental landscape for this and other novel phenothiazine compounds. The detailed methodologies and expected outcomes presented herein serve as a valuable resource for drug discovery and development professionals working with this versatile class of molecules.
References
Abdula, A. M., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(9), e28573. [Link]
Gupta, R. R., et al. (2011). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 27(3), 943-950. [Link]
Abdula, A. M., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. ResearchGate. [Link]
Posso, M. C., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 5(2), 146-176. [Link]
Kumar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate. [Link]
ChemSynthesis. (n.d.). 8-chloro-10H-phenothiazin-3-ol. ChemSynthesis. Retrieved January 25, 2026, from [Link]
Huber, C. G., & Kratz, C. (1998). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 70(18), 3840-3847. [Link]
Kumar, G., et al. (2002). Synthesis of 1- and 3-chloro-phenothiazines. Heterocyclic Communications, 8(5), 447-452. [Link]
Lushnikova, E. V., et al. (2018). Characteristics of methods for determining some phenothiazine derivatives and their S-oxides by anticholinesterase activity. ResearchGate. [Link]
Al-Ostoot, F. H., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules, 27(19), 6563. [Link]
Fales, H. M., & Wu, W. Y. (1972). Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. I. Examination of Pure Compounds. Journal of AOAC INTERNATIONAL, 55(4), 725-734. [Link]
A Strategic Guide to Benchmarking 8-Chloro-10H-phenothiazin-3-ol Against Known Kinase and Cholinesterase Inhibitors
Introduction: Unlocking the Potential of the Phenothiazine Scaffold The phenothiazine core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with a wide array of therapeutic applications, includ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of the Phenothiazine Scaffold
The phenothiazine core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with a wide array of therapeutic applications, including antipsychotic, antihistaminic, and anticancer activities.[1][2] This chemical backbone's inherent bioactivity suggests that novel derivatives could offer unique pharmacological profiles. "8-Chloro-10H-phenothiazin-3-ol" is one such novel derivative, whose potential as a targeted inhibitor remains unexplored.
This guide presents a comprehensive, data-driven strategy for the initial characterization and benchmarking of 8-Chloro-10H-phenothiazin-3-ol. Our objective is to elucidate its inhibitory potential by systematically comparing its performance against well-established inhibitors in relevant biological assays. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for evaluating this promising compound.
Rationale for Target Selection: Following the Evidence
Given the broad bioactivity of the phenothiazine family, a targeted yet comprehensive initial screening approach is crucial. Literature suggests two particularly promising avenues of investigation for phenothiazine derivatives: protein kinase inhibition and acetylcholinesterase (AChE) inhibition.
Protein Kinases: Many phenothiazine-based compounds have been identified as inhibitors of various protein kinases, which are pivotal regulators of cellular processes and established targets in oncology.[3][4] Molecular docking studies have further supported the interaction of phenothiazine derivatives with the ATP-binding site of kinases like tyrosine kinase.[3]
Acetylcholinesterase (AChE): Phenothiazine derivatives have also been recognized for their potent AChE inhibitory activity, making them relevant for neurodegenerative disease research, particularly Alzheimer's disease.[5][6]
Therefore, our benchmarking strategy will focus on these two well-validated and therapeutically significant enzyme classes.
Selection of Benchmark Inhibitors: Setting the Gold Standard
To contextualize the inhibitory activity of 8-Chloro-10H-phenothiazin-3-ol, it is essential to compare it against industry-standard inhibitors.
For Kinase Inhibition: Staurosporine
Staurosporine is a natural product known for its potent, cell-permeable, and broad-spectrum inhibition of protein kinases.[7][8][9] It acts as an ATP-competitive inhibitor for a vast majority of the kinome, with IC50 values often in the low nanomolar range. Its well-characterized, potent, and broad activity makes it an ideal positive control and a high bar for assessing the potency of a novel, uncharacterized compound.[7][9]
For Acetylcholinesterase Inhibition: Donepezil
Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase that is FDA-approved for the treatment of Alzheimer's disease.[10][11] It exhibits high selectivity for AChE and its mechanism of action is well-understood.[10][12] As a clinically relevant and potent AChE inhibitor, Donepezil serves as an excellent benchmark for evaluating the potential therapeutic relevance of 8-Chloro-10H-phenothiazin-3-ol in this target space.
Comparative Experimental Plan: A Phased Approach
We propose a two-phased experimental plan to systematically evaluate 8-Chloro-10H-phenothiazin-3-ol. Phase 1 focuses on direct enzyme inhibition in biochemical assays, while Phase 2 validates these findings in a more physiologically relevant cellular context.
Phase 1: Biochemical Inhibitory Profiling
The initial phase aims to determine the direct inhibitory effect of 8-Chloro-10H-phenothiazin-3-ol on our target enzymes and to calculate its half-maximal inhibitory concentration (IC50).
Caption: General workflow for biochemical inhibitor screening.
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13] It is a universal assay applicable to virtually any kinase.
Reagent Preparation:
Prepare a 2X solution of a representative protein kinase (e.g., a tyrosine kinase like Src, or a serine/threonine kinase like PKA) and its corresponding substrate in kinase assay buffer.
Prepare serial dilutions of 8-Chloro-10H-phenothiazin-3-ol, Staurosporine, and a vehicle control (e.g., DMSO) in assay buffer.
Kinase Reaction:
Add 5 µL of the test compound or control to the wells of a 384-well plate.
Initiate the reaction by adding 5 µL of the 2X kinase/substrate mix.
Add 5 µL of a 2X ATP solution to start the reaction.
Incubate for 60 minutes at room temperature.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
Data Acquisition:
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
This colorimetric assay measures the activity of AChE through the production of thiocholine, which reacts with DTNB to produce a yellow-colored product.[14][15]
Reagent Preparation:
Prepare serial dilutions of 8-Chloro-10H-phenothiazin-3-ol, Donepezil, and a vehicle control in assay buffer (e.g., phosphate buffer, pH 8.0).
Prepare solutions of acetylthiocholine (ATCh) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Enzyme Reaction:
To a 96-well plate, add 25 µL of the test compound or control.
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
Add 50 µL of DTNB solution.
Initiate the reaction by adding 25 µL of ATCh solution.
Data Acquisition:
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.
Data Analysis:
Calculate the rate of reaction (Vmax) for each concentration.
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Phase 2: Cell-Based Inhibitory Profiling
This phase assesses the compound's activity within a living system, providing insights into cell permeability, off-target effects, and general cytotoxicity.[16]
Caption: General workflow for cell-based inhibitor assays.
This protocol will determine if 8-Chloro-10H-phenothiazin-3-ol can inhibit a specific kinase signaling pathway in living cells. This would be a follow-up to a positive result in the biochemical screen, potentially against a cancer cell line known to be dependent on a particular kinase.
Cell Culture and Treatment:
Seed a relevant cancer cell line (e.g., A549 for EGFR, K562 for Abl) in a 96-well plate.
After 24 hours, treat the cells with serial dilutions of 8-Chloro-10H-phenothiazin-3-ol, a known specific inhibitor for the pathway, and a vehicle control for 2-4 hours.
If necessary, stimulate the pathway with an appropriate growth factor.
Cell Lysis and Detection:
Lyse the cells and perform an ELISA-based assay to detect the phosphorylated form of a key downstream substrate of the target kinase.
Data Analysis:
Normalize the phosphorylation signal to the total protein concentration in each well.
Plot the normalized phospho-signal against the inhibitor concentration to determine the cellular IC50.
A crucial control experiment to ensure that any observed inhibition in cell-based assays is not simply due to cytotoxicity.[17]
Cell Culture and Treatment:
Seed a relevant cell line in a 96-well plate.
After 24 hours, treat the cells with the same serial dilutions of 8-Chloro-10H-phenothiazin-3-ol, benchmark inhibitors, and vehicle control as used in the other cellular assays.
Incubate for 24-72 hours.
Viability Assessment (MTT Method):
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[17]
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17]
Data Acquisition:
Measure the absorbance at 570 nm.
Data Analysis:
Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Biochemical Inhibition Data
Compound
Target Enzyme
IC50 (nM)
8-Chloro-10H-phenothiazin-3-ol
Protein Kinase A
Experimental Value
Staurosporine
Protein Kinase A
8
8-Chloro-10H-phenothiazin-3-ol
Acetylcholinesterase
Experimental Value
Donepezil
Acetylcholinesterase
10-50
Table 2: Hypothetical Cellular Activity Data
Compound
Cell Line
Cellular IC50 (nM)
CC50 (nM)
Selectivity Index (CC50/IC50)
8-Chloro-10H-phenothiazin-3-ol
A549
Experimental Value
Experimental Value
Calculated Value
Staurosporine
A549
~20
~50
~2.5
8-Chloro-10H-phenothiazin-3-ol
SH-SY5Y
Experimental Value
Experimental Value
Calculated Value
Donepezil
SH-SY5Y
N/A (Target)
>10,000
N/A
A high selectivity index is desirable, as it indicates that the compound inhibits its target at concentrations well below those that cause general cell death.
Conclusion
This guide outlines a logical and robust framework for the initial characterization of 8-Chloro-10H-phenothiazin-3-ol. By systematically benchmarking its activity against gold-standard inhibitors like Staurosporine and Donepezil, we can gain valuable insights into its potency, selectivity, and potential therapeutic applications. The phased approach, moving from biochemical to cell-based assays, ensures that resources are used efficiently and that the resulting data is both accurate and physiologically relevant. The findings from this comprehensive evaluation will be critical in determining the future direction of research and development for this novel phenothiazine derivative.
References
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
The versatility of phenothiazines as an anticancer drug scaffold. (2025, January 19). Taylor & Francis Online.
BMG LABTECH. (2020, September 1). Kinase assays.
Sigma-Aldrich. Kinase Assay Kit.
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (n.d.). MDPI.
A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (n.d.). PubMed.
Protein kinase inhibition of clinically important staurosporine analogues. (n.d.). PubMed.
The versatility of phenothiazines as an anticancer drug scaffold. (n.d.). PMC.
8-chloro-10H-phenothiazin-3-ol - C12H8ClNOS, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
Abcam. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1).
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (2024, May 16). Bentham Science Publishers.
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
Abcam. Cell viability assays.
What is the mechanism of Donepezil Hydrochloride? (2024, July 17).
Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI.
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025, October 15). MDPI.
The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023, October 15). Frontiers.
StressMarq Biosciences Inc. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor. Retrieved from StressMarq Biosciences Inc. website.
staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
Synthesis of 1- and 3-chloro-phenothiazines. (2025, December 5).
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024, July 2). ACS Omega.
Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (n.d.). PubMed.
Phenothiazine derivatives as anticancer compounds. (n.d.).
A Head-to-Head Comparison of Synthetic Methodologies for 8-Chloro-10H-phenothiazin-3-ol
Introduction 8-Chloro-10H-phenothiazin-3-ol is a heterocyclic compound belonging to the phenothiazine class of molecules. Phenothiazines are a cornerstone in medicinal chemistry, forming the structural core of numerous d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
8-Chloro-10H-phenothiazin-3-ol is a heterocyclic compound belonging to the phenothiazine class of molecules. Phenothiazines are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic agents. The specific substitution pattern of an electron-withdrawing chlorine atom at the 8-position and a hydroxyl group at the 3-position suggests its potential as a key intermediate in the synthesis of novel bioactive compounds and as a subject of interest in structure-activity relationship studies.
Methodology 1: The Smiles Rearrangement Approach
The Smiles rearrangement is a classical and versatile intramolecular nucleophilic aromatic substitution reaction for the synthesis of diaryl ethers, diaryl thioethers, and diarylamines, making it highly applicable to the formation of the phenothiazine tricycle.[1][2] This method typically involves the condensation of an activated aryl halide with an aminothiophenol, followed by an intramolecular cyclization.
Mechanistic Rationale
The proposed Smiles rearrangement route to 8-Chloro-10H-phenothiazin-3-ol involves a multi-step sequence, commencing with the synthesis of a key intermediate, 8-chloro-3-methoxyphenothiazine. The methoxy group serves as a protected form of the target hydroxyl group, which can be deprotected in the final step. The key bond formation occurs through the intramolecular cyclization of a diaryl sulfide intermediate.
Proposed Synthetic Pathway via Smiles Rearrangement
Caption: Proposed synthetic pathway for 8-Chloro-10H-phenothiazin-3-ol via the Smiles Rearrangement.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-5-chlorobenzenethiol
An established method for the synthesis of 5-substituted 2-aminobenzenethiols involves the hydrolytic cleavage of the corresponding 2-aminobenzothiazole.[3]
Preparation of 6-chloro-2-aminobenzothiazole: React 4-chloroaniline with potassium thiocyanate and bromine in glacial acetic acid.
Hydrolytic Cleavage: Reflux the 6-chloro-2-aminobenzothiazole with a strong base such as sodium hydroxide in a suitable solvent like ethylene glycol.
Isolation: Acidify the reaction mixture to precipitate the 2-amino-5-chlorobenzenethiol, which can be purified by recrystallization.
Step 2: Condensation to form the Diaryl Sulfide Intermediate
This step involves the reaction of 2-amino-5-chlorobenzenethiol with a suitable activated aryl halide. To achieve the desired 3-hydroxy substitution pattern, a precursor with a methoxy group is often employed.
In a round-bottom flask, dissolve 2-amino-5-chlorobenzenethiol (1 equivalent) and 1-chloro-2-nitro-4-methoxybenzene (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
Add a base, for example, anhydrous potassium carbonate (2 equivalents), to the mixture.
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-amino-5-chlorophenylthio)-4-methoxy-1-nitrobenzene.
Step 3: Smiles Rearrangement and Cyclization
The diaryl sulfide intermediate is then cyclized to form the phenothiazine core. This often requires N-acylation to facilitate the rearrangement.
Treat the crude diaryl sulfide from the previous step with formic acid to yield the N-formyl derivative.
Dissolve the N-formylated intermediate in a suitable solvent like ethanol.
Add a base, such as sodium hydroxide, and heat the mixture to induce the Smiles rearrangement and subsequent cyclization.
The resulting 8-chloro-3-methoxyphenothiazine can be isolated by filtration and purified by column chromatography or recrystallization.
Step 4: Demethylation to 8-Chloro-10H-phenothiazin-3-ol
The final step is the cleavage of the methyl ether to unveil the hydroxyl group.
Dissolve the 8-chloro-3-methoxyphenothiazine in a suitable solvent such as dichloromethane.
Add a demethylating agent, for example, boron tribromide (BBr₃), at a low temperature (e.g., -78 °C).
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
Quench the reaction carefully with water or methanol and extract the product.
Purify the final product, 8-Chloro-10H-phenothiazin-3-ol, by column chromatography.
Methodology 2: Microwave-Assisted Thionation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A two-step, microwave-assisted approach offers a more environmentally friendly and efficient alternative to traditional multi-step methods for phenothiazine synthesis.[4]
Mechanistic Rationale
This approach first involves the synthesis of a substituted diphenylamine intermediate, followed by a direct thionation reaction using elemental sulfur under microwave irradiation to form the phenothiazine ring.
Proposed Synthetic Pathway via Microwave-Assisted Thionation
Caption: Proposed synthetic pathway for 8-Chloro-10H-phenothiazin-3-ol via Microwave-Assisted Thionation.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Chloro-3'-methoxydiphenylamine
In a microwave-safe vessel, combine 4-chloroaniline (1 equivalent), 3-methoxyphenol (1 equivalent), and a catalytic amount of a suitable copper catalyst (e.g., copper(I) iodide) and a ligand (e.g., L-proline).
Add a high-boiling polar solvent such as DMF or DMSO and a base (e.g., potassium carbonate).
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes).
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
Purify the resulting 4-chloro-3'-methoxydiphenylamine by column chromatography.
Step 2: Microwave-Assisted Thionation
In a grinding mortar, thoroughly mix the 4-chloro-3'-methoxydiphenylamine (1 equivalent) with elemental sulfur (2 equivalents) and a catalytic amount of iodine.[4]
Place the solid mixture in a microwave-safe vessel.
Irradiate the mixture in a microwave reactor in short intervals (e.g., 30-60 seconds) to control the temperature and prevent overheating, for a total irradiation time of 8-15 minutes.
After the reaction is complete, allow the mixture to cool.
Wash the solid residue with water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.
The crude 8-chloro-3-methoxyphenothiazine can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 3: Demethylation to 8-Chloro-10H-phenothiazin-3-ol
This final step is identical to the demethylation step in the Smiles rearrangement route, employing a suitable demethylating agent like boron tribromide.
Fewer hazardous reagents, can sometimes be performed under solvent-free conditions.
Scalability
Well-established for larger scale synthesis.
Can be challenging to scale up microwave reactions uniformly.
Purification
May require multiple chromatographic purifications.
Often results in cleaner reactions, simplifying purification.
Mechanistic Complexity
Involves a named rearrangement, offering rich mechanistic study opportunities.
More direct C-S bond formation.
Environmental Impact
Generates more waste due to the number of steps and reagents.
Considered a greener chemistry approach due to reduced reaction times and potentially fewer solvents.
Conclusion and Outlook
Both the Smiles rearrangement and the microwave-assisted thionation present viable, albeit proposed, synthetic pathways to 8-Chloro-10H-phenothiazin-3-ol.
The Smiles rearrangement is a classic and well-documented method for constructing the phenothiazine core. Its multi-step nature, however, can lead to lower overall yields and increased waste generation. This route may be preferred in academic settings where mechanistic exploration is of interest or when specific precursors are readily available.
On the other hand, the microwave-assisted thionation offers a more modern, efficient, and environmentally benign approach.[4] With fewer steps and significantly reduced reaction times, this method is likely to provide higher overall yields and simpler purification procedures. For process chemistry and drug discovery applications where time and efficiency are critical, the microwave-assisted route is the more attractive option.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale of synthesis, and the importance of factors such as reaction time and environmental impact. Further experimental validation is required to optimize the proposed protocols for the synthesis of 8-Chloro-10H-phenothiazin-3-ol and to determine the actual yields and purity achievable with each method.
References
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry.
Synthesis of 1- and 3-chloro-phenothiazines. Heterocyclic Communications.
Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Journal of the Chemical Society C: Organic.
Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate.
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.
Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon.
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